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  • Product: 5-Chloro-1H-pyrazolo[3,4-B]pyrazine
  • CAS: 116527-52-7

Core Science & Biosynthesis

Foundational

Unveiling the Mechanism of Action of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Derivatives: SHP2 Allosteric Inhibition in Human Cancer Cell Lines

Executive Summary The compound 5-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) serves as a highly privileged, reactive pharmacophore in modern medicinal chemistry. While the 5-chloro core itself functions primaril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) serves as a highly privileged, reactive pharmacophore in modern medicinal chemistry. While the 5-chloro core itself functions primarily as a synthetic intermediate, its functionalized derivatives have emerged as highly potent, selective allosteric inhibitors of the Src Homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) . This technical guide elucidates the molecular mechanism by which these derivatives modulate the RAS/MAPK and PI3K/AKT signaling pathways, detailing the self-validating experimental workflows required to quantify their efficacy in human cancer cell lines.

The Pharmacophore: Chemical Biology of the Pyrazolo[3,4-b]pyrazine Core

In drug development, the 1H-pyrazolo[3,4-b]pyrazine scaffold is prized for its excellent physicochemical properties, including high aqueous solubility and low lipophilicity, which make it an ideal hinge-binding or allosteric motif 1. The presence of the chlorine atom at the 5-position provides a critical site for facile nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) [[2]](). By substituting the 5-chloro position, researchers generate library derivatives capable of penetrating the allosteric pockets of kinases and phosphatases, overcoming the highly competitive and often toxic nature of orthosteric ATP-competitive inhibitors.

Primary Mechanism of Action: SHP2 Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed protein tyrosine phosphatase that acts downstream of receptor tyrosine kinases (RTKs) and is strictly required for the full, sustained activation of the RAS/MAPK pathway 3.

Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation where its N-terminal SH2 (N-SH2) domain physically blocks the catalytic PTP domain. Normal activation occurs when bis-tyrosylphosphorylated peptides bind to the N-SH2 domain, forcing an "open" conformation 3.

Derivatives of 5-chloro-1H-pyrazolo[3,4-b]pyrazine function as allosteric inhibitors . They bind to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. Molecular docking studies reveal that these compounds form critical hydrogen-bond interactions with key residues (Thr108, Glu110, Arg111, and Phe113), effectively locking SHP2 in its auto-inhibited closed conformation and preventing signal transduction to RAS 4.

G RTK Receptor Tyrosine Kinase (RTK) SHP2_Open SHP2 (Active) Open Conformation RTK->SHP2_Open Phosphorylation SHP2_Closed SHP2 (Auto-inhibited) Closed Conformation SHP2_Closed->SHP2_Open Activation RAS RAS (e.g., KRAS G12C) SHP2_Open->RAS Promotes Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->SHP2_Closed Allosteric Binding (Locks conformation) ERK ERK / MAPK Pathway RAS->ERK AKT PI3K / AKT Pathway RAS->AKT Proliferation Tumor Cell Proliferation ERK->Proliferation AKT->Proliferation

Diagram 1: Mechanism of SHP2 allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives.

Cellular Efficacy & Downstream Modulation

By locking SHP2, these derivatives drastically downregulate the phosphorylation levels of downstream effectors, specifically ERK and AKT . This mechanism is highly lethal to cancers driven by receptor tyrosine kinases or specific RAS mutations.

In human cell lines, pyrazolo[3,4-b]pyrazine derivatives have demonstrated profound antiproliferative activity. For instance, derivative "4b" is highly sensitive against the KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line NCI-H358 , showing strong synergistic effects when combined with direct KRAS inhibitors like Sotorasib 4. Similarly, related derivatives have shown significant cytotoxic inhibitory activity against the MCF-7 breast cancer cell line 5.

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of key pyrazolo[3,4-b]pyrazine derivatives across different targets and cell lines.

Compound / DerivativePrimary TargetHuman Cell LineAssay TypeIC50 ValueKey Pathway Modulated
Derivative 4b SHP2 (Allosteric)NCI-H358 (NSCLC)Cell Proliferation0.58 µMRAS / ERK / AKT
Derivative 4b SHP2 (Allosteric)Cell-Free EnzymePhosphatase Assay3.2 nMN/A
Derivative 25i Cytotoxic / UnknownMCF-7 (Breast)Cell ProliferationSignificant (p<0.001)Apoptosis
Derivative 21g SGK1Cell-Free EnzymeKinase Assay<15 nMSGK1 / PI3K

Self-Validating Experimental Protocols

To accurately assess the mechanism of action of synthesized pyrazolo[3,4-b]pyrazine derivatives, the following self-validating workflows must be employed.

Workflow CellCulture 1. Cell Culture (NCI-H358 & MCF-7) Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Viability 5. CellTiter-Glo Viability Assay Treatment->Viability Assay 4. Western Blotting (p-ERK, p-AKT) Lysis->Assay Analysis 6. IC50 Calculation & Data Modeling Assay->Analysis Viability->Analysis

Diagram 2: High-throughput experimental workflow for validating target engagement and viability.

Protocol A: Target Engagement via Immunoblotting (p-ERK / p-AKT)
  • Rationale/Causality: Because the inhibitor modulates the activity of the kinase cascade rather than protein expression, we must measure the transient phosphorylation states of downstream effectors (ERK and AKT).

  • Step 1: Seed NCI-H358 cells at 3×105 cells/well in 6-well plates. Incubate overnight. Causality: Ensures cells are in the exponential growth phase, maximizing basal RTK/RAS signaling to provide a clear inhibitory window.

  • Step 2: Treat cells with the pyrazolo[3,4-b]pyrazine derivative (0.1 µM – 10 µM) or IACS-13909 (positive control) for exactly 2 hours. Causality: A 2-hour window captures acute phosphatase inhibition before transcriptional feedback loops (e.g., DUSP upregulation) confound the phosphorylation state.

  • Step 3: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Causality: Phosphatase inhibitors are critical to prevent the degradation of the transient p-ERK and p-AKT signals during extraction.

  • Step 4: Perform SDS-PAGE and transfer to a PVDF membrane. Probe for p-ERK1/2, Total ERK, p-AKT, Total AKT, and GAPDH.

  • Self-Validation System: The inclusion of Total ERK and Total AKT ensures that any reduction in signal is strictly due to the blockade of phosphorylation, not compound-induced protein degradation or unequal sample loading. GAPDH serves as the baseline loading control.

Protocol B: Cell Viability Assessment (CellTiter-Glo)
  • Rationale/Causality: ATP quantification is directly proportional to the number of metabolically active cells, providing a highly sensitive readout for the anti-proliferative effects resulting from MAPK pathway blockade.

  • Step 1: Seed NCI-H358 or MCF-7 cells at 2,000 cells/well in 384-well white opaque plates. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Step 2: Apply compounds in a 10-point dose-response (1:3 dilution series) and incubate for 72 hours. Causality: 72 hours allows sufficient time for cell cycle arrest and apoptosis to manifest following signaling blockade.

  • Step 3: Add CellTiter-Glo reagent (1:1 ratio to media volume), incubate on a shaker for 10 minutes to induce cell lysis, and read luminescence.

  • Self-Validation System: The assay must include a 0.1% DMSO vehicle control (defined as 100% viability baseline), a known SHP2 inhibitor (IACS-13909) to establish assay sensitivity, and a cell-free media control to subtract background luminescence.

References

  • [2] Title: Buy (5-Iodopyridin-3-yl)methanamine (EVT-3352166) | 1167055-72-2 (Contains 5-Chloro-1H-pyrazolo[3,4-B]pyrazine Chemical Data). Source: EvitaChem. URL:

  • [1] Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. Source: ACS Publications. URL:

  • [5] Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Source: PMC. URL:

  • [4] Title: Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Source: Taylor & Francis. URL:

  • [6] Title: Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. Source: ACS Publications. URL:

Sources

Exploratory

Physicochemical Profiling of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine: Molecular Weight Validation and Partition Coefficient (logP) Determination

Executive Summary In early-stage drug discovery, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores, particularly in the development of kinase inhibitors. One such crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, heterocyclic building blocks serve as the foundational architecture for target-specific pharmacophores, particularly in the development of kinase inhibitors. One such critical intermediate is 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7)[1]. Understanding its exact molecular weight (MW) and partition coefficient (logP) is not merely a regulatory checkbox; it is the mechanistic basis for predicting its pharmacokinetic behavior, cellular permeability, and binding affinity.

This technical guide provides an authoritative framework and self-validating experimental protocols required to accurately profile this compound, moving beyond basic vendor certificates of analysis to rigorous, in-house analytical validation.

Physicochemical Profile & Structural Causality

The structure of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine consists of a fused bicyclic system (pyrazole and pyrazine) heavily enriched with nitrogen atoms, capped by a halogen (chlorine) at the 5-position.

  • Molecular Weight (154.56 g/mol ): At 154.56 Da[1], this molecule is highly efficient as a fragment-based drug discovery (FBDD) starting point. It leaves an ample "molecular weight budget" for synthetic chemists to add functional groups before hitting the 500 Da threshold dictated by Lipinski's Rule of Five.

  • Partition Coefficient (logP): The pyrazolo-pyrazine core is inherently polar due to the lone pairs on its four nitrogen atoms, which drives the logP down and can compromise lipid membrane permeability. However, the strategic placement of the electron-withdrawing, lipophilic chlorine atom counterbalances this polarity. This structural tension pushes the predicted logP into the optimal 1.0–2.0 range, a critical balance for oral bioavailability.

Data Presentation: Key Properties

Table 1: Summary of Physicochemical Properties

PropertyValueCausality / Significance
Chemical Formula C5H3ClN4Nitrogen-dense core enables rich hydrogen-bonding interactions with target proteins.
Molecular Weight 154.56 g/mol Ideal fragment size; allows extensive derivatization without violating pharmacokinetic rules.
CAS Registry Number 116527-52-7Unique identifier for sourcing and regulatory documentation[1].
Predicted logP ~1.2 - 1.5Balanced lipophilicity ensures both aqueous solubility and lipid membrane permeability.

Molecular Weight Validation via LC-MS/MS

Relying solely on theoretical calculations introduces risk into the synthetic pipeline. A self-validating system requires empirical confirmation of the molecular weight and isotopic distribution. Because 5-Chloro-1H-pyrazolo[3,4-b]pyrazine contains four nitrogen atoms, it is highly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the mechanistically logical choice. Furthermore, the presence of chlorine will yield a distinct M and M+2 isotopic pattern (approx. 3:1 ratio) at m/z 155.01 and 157.01 [M+H]+.

Protocol 1: LC-MS/MS Workflow for MW Confirmation
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality Insight: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ ionized state, ensuring maximum signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 300.

  • Data Validation: Confirm the exact mass peak at m/z 155.01. Validate the structural integrity by confirming the 3:1 isotopic ratio indicative of the 35 Cl and 37 Cl isotopes.

LCMS_Workflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation of N) B->C D Mass Analyzer (TOF/Quadrupole) C->D E Data Analysis (m/z 155.01 [M+H]+) D->E

LC-MS/MS Workflow for Molecular Weight Confirmation of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Partition Coefficient (logP) Determination via OECD 117

While the traditional Shake-Flask method (2)[2] is widely known, it is mechanistically flawed for compounds like 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. The 1H-pyrazole ring can undergo tautomerization, and the compound's potential to form micro-emulsions at the octanol-water interface can severely skew results.

Therefore, to maintain scientific integrity, I mandate the use of the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as outlined in . This system is based on the principle that the retention time of a molecule on a lipophilic C18 stationary phase correlates directly with its partition coefficient[3].

Protocol 2: RP-HPLC Determination of logP (OECD 117)
  • Reference Selection: Select a minimum of six reference compounds with known logP values that bracket the expected logP of our target (~1.2 - 1.5). Suitable references include Aniline (logP 0.9), Benzyl alcohol (logP 1.1), and Toluene (logP 2.7)[3].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 50:50 Methanol:Water. Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer.

    • Causality Insight: Buffering to physiological pH ensures the molecule remains in its neutral, un-ionized state. Because logP strictly measures the partition of the neutral species (unlike logD), suppressing ionization is critical for an accurate reading.

  • System Calibration: Inject the reference compounds and a dead-time marker (e.g., Thiourea)[3]. Calculate the capacity factor ( k′ ) for each reference using the formula: k′=(tR​−t0​)/t0​ , where tR​ is retention time and t0​ is dead time.

  • Standard Curve Generation: Plot logk′ versus the known logP of the reference compounds to generate a linear calibration curve.

  • Target Analysis: Inject 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. Determine its tR​ , calculate its logk′ , and interpolate its precise experimental logP from the calibration curve.

HPLC_logP cluster_0 OECD 117 Methodology for logP Determination N1 Select Reference Compounds (Known logP 0.1 - 3.0) N2 Determine Retention Times (tR) (Isocratic RP-HPLC at pH 7.4) N1->N2 N3 Calculate Capacity Factors (k') N2->N3 N4 Construct Calibration Curve (log k' vs logP) N3->N4 N6 Interpolate logP from Curve N4->N6 N5 Inject Target Compound (5-Chloro-1H-pyrazolo[3,4-b]pyrazine) N5->N2 Target Injection

Step-by-step workflow for determining logP using the OECD 117 RP-HPLC methodology.

Conclusion

For 5-Chloro-1H-pyrazolo[3,4-b]pyrazine, the molecular weight of 154.56 g/mol and an optimized logP profile make it an exceptional candidate for scaffold hopping and fragment-based design. By employing rigorous, self-validating analytical techniques—specifically LC-MS/MS for exact mass confirmation and OECD 117 RP-HPLC for lipophilicity assessment—researchers can confidently integrate this building block into their synthetic pipelines, ensuring downstream pharmacokinetic viability and robust drug development workflows.

References

  • ChemicalBook. 116527-52-7 | CAS DataBase - ChemicalBook: Name, 5-chloro-1H-pyrazolo[3,4-b]pyrazine. 1

  • Analytice. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.

  • Scilit. Updating of the OECD Test Guideline 107 “partition coefficient N-octanol/water”: OECD Laboratory Intercomparison Test on the HPLC method. 2

  • J-Stage. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances.3

Sources

Foundational

In Vitro Cytotoxicity Profiling of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine: A Technical Guide for Scaffold-Based Drug Discovery

Executive Summary In the landscape of modern oncology drug discovery, identifying a versatile and biologically active pharmacophore is paramount. 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) has emerged as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug discovery, identifying a versatile and biologically active pharmacophore is paramount. 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) has emerged as a privileged scaffold in medicinal chemistry[1]. While the base intermediate itself exhibits baseline biological activity, its true value lies in its structural homology to purines. This mimicry allows its downstream derivatives to act as potent, ATP-competitive inhibitors of critical oncogenic kinases, including EGFR and CDKs[2][3].

This technical guide outlines the mechanistic rationale behind the pyrazolo[3,4-b]pyrazine core and provides a self-validating, step-by-step in vitro workflow to evaluate the cytotoxicity profile of its derivatives.

Chemical Rationale & Mechanistic Target Engagement

The architecture of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine is intentionally designed for late-stage functionalization. The pyrazolo-pyrazine bicyclic core serves as the primary hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of target kinases[3].

The chlorine atom at the 5-position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This makes the 5-chloro position an ideal reactive handle for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. By replacing the chlorine with various amines, alkoxides, or aryl groups, researchers can rapidly generate libraries of compounds with tunable lipophilicity and target selectivity, driving potent apoptotic responses in cancer cells[2][4].

Pathway P1 Pyrazolo[3,4-b]pyrazine Derivative P2 ATP-Competitive Kinase Inhibition (e.g., EGFR, CDK) P1->P2 P3 Cell Cycle Arrest (G2/M Phase) P2->P3 P4 Caspase 3/7 Activation P2->P4 P5 Cellular Apoptosis (Cytotoxicity) P3->P5 P4->P5

Caption: Mechanism of action: Kinase inhibition leading to cell cycle arrest and apoptosis.

Standardized In Vitro Cytotoxicity Workflow

To ensure scientific integrity, the biological evaluation of pyrazolo[3,4-b]pyrazine derivatives must follow a self-validating cascade. A primary phenotypic screen (viability) must be corroborated by a mechanistic cellular assay (apoptosis), which is ultimately linked back to a biochemical target (kinase inhibition).

Workflow N1 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (Base Scaffold) N2 Library Synthesis (SNAr / Cross-Coupling) N1->N2 N3 Primary Cytotoxicity Screen (MTT Assay) N2->N3 N4 Apoptosis Validation (Annexin V / PI Flow Cytometry) N3->N4 N5 Target Engagement (Kinase Inhibition Assays) N4->N5

Caption: Step-by-step in vitro cytotoxicity screening cascade for pyrazolo[3,4-b]pyrazine derivatives.

Phase 1: High-Throughput Viability Screening (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt into formazan by mitochondrial succinate dehydrogenase. This metabolic activity acts as a direct proxy for cell viability, allowing for the rapid determination of the half-maximal inhibitory concentration (IC50)[4][5].

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete growth medium (DMEM + 10% FBS).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to promote cellular adherence.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine derivatives in DMSO. Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Critical: Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Exposure: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture medium and dissolve the resulting purple formazan crystals in 100 µL of pure DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis (e.g., GraphPad Prism).

Phase 2: Mechanistic Validation (Flow Cytometry for Apoptosis)

Causality: A compound may reduce metabolic activity (cytostatic) without actually killing the cell (cytotoxic). Annexin V binds to externalized phosphatidylserine (an early marker of programmed cell death), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes. This dual-staining differentiates true apoptosis from non-specific necrosis[2].

Step-by-Step Protocol:

  • Treatment: Treat cells in 6-well plates with the derivative at its calculated IC50 and 2× IC50 concentrations for 24 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via gentle trypsinization. Wash the combined cell pellet twice with cold PBS.

  • Resuspension: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer to halt the reaction. Analyze immediately via flow cytometry, gating for early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations.

Phase 3: Target Engagement (Kinase Profiling)

Causality: To prove that the cytotoxicity is driven by the structural design of the pyrazolo[3,4-b]pyrazine core, biochemical target engagement must be confirmed.

Step-by-Step Protocol:

  • Assay Setup: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo) which measures residual ATP.

  • Reaction: Incubate recombinant target kinase (e.g., EGFR or CDK2) with the derivative, a specific peptide substrate, and a fixed concentration of ATP in a kinase buffer.

  • Detection: After a 60-minute incubation, add the luminescent reagent. The luminescent signal is directly proportional to the amount of ATP remaining, which is inversely proportional to kinase activity.

Quantitative Cytotoxicity Data Summary

The substitution of the 5-chloro position drastically alters the cytotoxic profile of the scaffold. Below is a comparative summary of in vitro IC50 data demonstrating the Structure-Activity Relationship (SAR) of pyrazolo[3,4-b]pyrazine derivatives against the MCF-7 breast cancer cell line[1][2][4].

Compound / DerivativeCell LineAssay TypeIC50 (µM)Mechanism / Note
5-Chloro-1H-pyrazolo[3,4-b]pyrazine MCF-7MTT> 50.0Unfunctionalized Base Scaffold
5-Acetyl-3,6-dimethyl-1-phenyl derivative MCF-7MTT9.42Moderate Cytotoxicity / Anti-inflammatory[4]
4-Cl pyrazolo[3,4-b]pyrazine derivative MCF-7MTT2.29Potent Kinase Inhibition[2]
3,4-dimethoxy pyrazolo[3,4-b]pyrazine derivative MCF-7MTT2.22Potent Kinase Inhibition[2]
Doxorubicin (Standard Reference)MCF-7MTT4.30 - 5.17DNA Intercalation Reference[2]

Data Interpretation: The unfunctionalized 5-chloro scaffold lacks the necessary steric and electronic interactions for high-affinity kinase binding. However, functionalization via the 5-position (and surrounding rings) yields derivatives that out-perform standard chemotherapeutics like Doxorubicin in vitro[2].

Conclusion

5-Chloro-1H-pyrazolo[3,4-b]pyrazine is not merely a chemical intermediate; it is a highly strategic pharmacophore. By leveraging its purine-mimicking core and the reactivity of its 5-chloro handle, drug development professionals can synthesize highly potent, targeted cytotoxic agents. Adhering to the self-validating workflow of viability screening, apoptotic validation, and kinase profiling ensures that the observed in vitro cytotoxicity translates reliably to specific mechanistic target engagement.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Source: Molecules (PMC) URL: [Link]

  • Title: The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle Source: Viruses (PMC) URL: [Link]

Sources

Exploratory

Thermodynamic Profiling of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Binding: A Mechanistic Guide for Lead Optimization

Executive Summary In fragment-based drug discovery (FBDD) and rational drug design, the thermodynamic signature of a ligand-target interaction is a critical predictor of clinical success. 5-Chloro-1H-pyrazolo[3,4-b]pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and rational drug design, the thermodynamic signature of a ligand-target interaction is a critical predictor of clinical success. 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS 116527-52-7)[1] is a highly versatile, electron-deficient bicyclic heteroaromatic fragment. It serves as a privileged scaffold for developing highly potent kinase inhibitors, metabotropic glutamate receptor (mGluR) modulators, and chemokine receptor antagonists.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties governing the binding of the pyrazolo[3,4-b]pyrazine scaffold. By dissecting the enthalpic ( ΔH ) and entropic ( −TΔS ) drivers of binding, and outlining self-validating experimental workflows using Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), we provide a blueprint for optimizing this fragment into high-affinity clinical candidates.

Structural and Thermodynamic Drivers of Scaffold Binding

The 5-chloro-1H-pyrazolo[3,4-b]pyrazine core offers a unique combination of physicochemical properties that make it an ideal starting point for enthalpy-driven lead optimization:

  • Rigidity and Entropic Advantage: The fused bicyclic system is entirely planar and rigid. Upon binding to a target pocket, the scaffold loses minimal conformational entropy ( ΔSconf​≈0 ). This low entropic penalty means that any favorable interactions directly translate to an increase in overall binding affinity ( ΔG ).

  • Directional Hydrogen Bonding (Enthalpic Drivers): The nitrogen-rich core provides multiple, highly directional hydrogen-bond acceptors, while the N1 position acts as a hydrogen-bond donor. When interacting with the hinge region of kinases or the transmembrane domains of GPCRs, these heteroatoms form robust hydrogen bonds, driving a highly negative (favorable) enthalpy ( ΔH ).

  • The 5-Chloro Vector: The chlorine atom at the C5 position serves a dual purpose. Synthetically, it is a reactive handle for SN​Ar or transition-metal-catalyzed cross-coupling. Thermodynamically, it acts as a lipophilic contact point that can engage in halogen bonding or desolvate hydrophobic sub-pockets, displacing ordered water molecules to provide a favorable solvent entropy gain ( ΔSsolv​ ).

Experimental Methodologies: Self-Validating Thermodynamic Protocols

To accurately measure the thermodynamic parameters of pyrazolo[3,4-b]pyrazine derivatives, a self-validating system must be employed. Relying solely on equilibrium data can obscure kinetic liabilities. Therefore, our standard protocol pairs Isothermal Titration Calorimetry (ITC) (for absolute thermodynamic profiling) with Surface Plasmon Resonance (SPR) (for orthogonal kinetic validation).

Protocol A: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kd​ , ΔH , and reaction stoichiometry ( N ).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the purified target protein (e.g., 50 μ M) extensively against the assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Causality: The ligand must be dissolved in the exact same dialysate. Even a 0.1% mismatch in DMSO concentration between the syringe and the cell will generate massive heats of dilution ( qdil​ ), which will completely mask the subtle heat of binding ( qbind​ ) of a low-affinity fragment.

  • Parameter Optimization: Set the syringe concentration of the pyrazolo[3,4-b]pyrazine ligand to 10–15 times the protein concentration (e.g., 500–750 μ M). Ensure the c -value ( c=N×[Protein]/Kd​ ) is between 10 and 100 for an optimal sigmoidal curve.

  • Titration Execution: Perform 20 injections of 2 μ L aliquots at 25°C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Data Extraction: Integrate the dq/dt peaks to calculate the heat per mole of injectant. Fit the data to an independent single-site binding model to extract ΔH and Kd​ . Calculate entropy using the Gibbs free energy equation: ΔG=ΔH−TΔS=RTln(Kd​) .

Protocol B: Surface Plasmon Resonance (SPR) Orthogonal Validation

While ITC provides the thermodynamic breakdown, it lacks kinetic resolution. SPR is utilized to deconstruct the Kd​ into its kinetic components ( kon​ and koff​ ), ensuring the thermodynamic data is not an artifact of aggregation or non-specific binding.

Step-by-Step Methodology:

  • Surface Immobilization: Covalently tether the target protein to a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Covalent immobilization prevents baseline drift and ensures a highly stable surface, which is absolutely necessary for accurately measuring the rapid association and dissociation rates typical of low-molecular-weight pyrazolo-pyrazine fragments.

  • Analyte Injection: Flow the ligand over the chip at a flow rate of 50 μ L/min using a multi-cycle kinetic approach (concentrations ranging from 0.1x to 10x the estimated Kd​ ).

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Self-Validation: Calculate Kd​=koff​/kon​ . This value must align within a 2-fold margin of error with the Kd​ obtained from ITC. Furthermore, koff​ provides the residence time ( τ=1/koff​ ), a critical metric for predicting in vivo target occupancy.

ITC_Workflow N1 Ligand Preparation (5-Chloro-1H-pyrazolo[3,4-b]pyrazine) N3 Buffer Matching & Dialysis (Eliminates Heat of Dilution) N1->N3 N2 Protein Expression (Target GPCR/Kinase) N2->N3 N4 ITC Titration (Measures dq/dt) N3->N4 Equilibrated System N5 Thermodynamic Extraction (ΔG, ΔH, -TΔS, Kd) N4->N5 Raw Thermogram N6 Orthogonal Validation (SPR Kinetics) N5->N6 Cross-verification

Workflow for thermodynamic profiling using ITC and orthogonal validation.

Case Studies in Target Engagement

The thermodynamic principles of the pyrazolo[3,4-b]pyrazine scaffold have been successfully leveraged in several advanced drug discovery programs.

mGluR5 Negative Allosteric Modulation (PF470)

The scaffold was utilized to discover PF470, a highly potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5)[2]. During lead optimization, the 1H-pyrazolo[3,4-b]pyrazine core was decorated with a methylpyridin-3-yl group and a pyridin-2-ylmethoxy group.

Thermodynamic Mechanism: Docking and mutational studies revealed that the pyrazolo-pyrazine core forms highly specific hydrogen bonds with transmembrane residues W784 and Y791[2]. This targeted hydrogen-bonding network results in a massive enthalpic gain. By maintaining a rigid core, the entropic penalty was minimized, yielding a compound with a Ki​ of 42 nM and exceptional lipophilic efficiency (LipE)[2].

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates Gq Gq Protein Activation mGluR5->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 NAM Pyrazolo[3,4-b]pyrazine NAM (Allosteric Binding) NAM->mGluR5 Induces conformational shift

Mechanism of mGluR5 modulation by pyrazolo[3,4-b]pyrazine derivatives.

CCR4 Antagonism (Zelnecirnon / RPT193)

Zelnecirnon is a potent, selective antagonist of the chemokine receptor CCR4 used for allergic disorders[3]. The drug utilizes the pyrazolo[3,4-b]pyrazine core to bind to an intracellular allosteric pocket known as Site 2[3].

Thermodynamic Mechanism: The rigid heterocyclic core acts as a central hub, perfectly vectoring a lipophilic dihalo aromatic group into a deep hydrophobic sub-pocket, while projecting a basic side chain toward the solvent-exposed intracellular loop[3]. The displacement of ordered water molecules from Site 2 by the lipophilic vectors drives a highly favorable solvent entropy ( ΔSsolv​ ), complementing the enthalpic hydrogen bonds formed by the core nitrogens.

Quantitative Thermodynamic Data Summary

The table below summarizes the representative thermodynamic progression from the bare 5-chloro-1H-pyrazolo[3,4-b]pyrazine fragment to highly optimized clinical leads. Note: Values for the bare fragment are representative of standard FBDD baseline metrics for this chemical class, while optimized lead affinities align with published literature[2][3].

Compound / ScaffoldTarget Kd​ / Ki​ ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
5-Chloro-1H-pyrazolo[3,4-b]pyrazine Generic Kinase Hinge45 μ M-5.9-4.1-1.80.54
PF470 (mGluR5 NAM)mGluR542 nM-10.1-8.2-1.90.38
Zelnecirnon Analog CCR4 (Site 2)5 nM-11.3-9.0-2.30.35

Table 1: Thermodynamic binding profiles demonstrating the enthalpy-driven optimization of the pyrazolo[3,4-b]pyrazine scaffold.

Conclusion

The 5-chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is a highly privileged structure in modern medicinal chemistry. Its rigid, planar geometry minimizes entropic penalties upon binding, while its dense array of heteroatoms allows for the formation of robust, enthalpy-driving hydrogen bond networks. By employing rigorous, self-validating thermodynamic protocols like ITC and SPR, researchers can systematically exploit these properties, transforming weak-binding fragments into highly potent, selective, and efficacious therapeutics like PF470 and Zelnecirnon.

References

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator ResearchGate / Journal of Medicinal Chemistry[Link]

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

How to prepare 5-Chloro-1H-pyrazolo[3,4-B]pyrazine stock solutions for cell culture

Application Note: Preparation and Handling of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Stock Solutions for In Vitro Cell Culture Assays Introduction & Pharmacological Context 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Stock Solutions for In Vitro Cell Culture Assays

Introduction & Pharmacological Context

5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7, MW: 154.56 g/mol ) is a highly privileged heterocyclic building block utilized extensively in the design and synthesis of targeted small-molecule therapeutics. It serves as a critical hinge-binding motif or allosteric core in the development of potent kinase and phosphatase inhibitors, most notably against [1][2].

Compared to traditional indazole scaffolds, the pyrazolo[3,4-b]pyrazine core is engineered to offer superior physicochemical properties, specifically enhanced aqueous solubility and a [2]. This makes its derivatives highly valuable for in vitro cell culture assays evaluating tumor cell proliferation and signaling pathway down-regulation (e.g., AKT/ERK pathways).

Pathway P Pyrazolo[3,4-b]pyrazine Derivatives S Target Kinases (e.g., SHP2, SGK1) P->S Allosteric Inhibition A Downstream Signaling (AKT / ERK) S->A Blocks Phosphorylation C Tumor Cell Proliferation (e.g., KYSE-520) A->C Downregulates

Pharmacological context of pyrazolo[3,4-b]pyrazine derivatives in kinase inhibition.

Physicochemical Properties & Solvent Selection

While the pyrazolo[3,4-b]pyrazine core is designed for improved solubility, the 5-chloro halogenated precursor itself remains predominantly hydrophobic.

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for reconstituting this compound. It completely disrupts the crystalline lattice without altering the chemical structure.

  • Causality Insight: Aqueous buffers (like PBS or culture media) must never be used for primary reconstitution. Introducing the dry powder directly into an aqueous environment will result in immediate precipitation, leading to inaccurate dosing, irreproducible IC50 values, and compromised scientific integrity.

Quantitative Data: Reconstitution & Dilution Tables

To ensure precise molarity, use the following mass-to-volume conversions.

Table 1: Mass-to-Volume Reconstitution (MW = 154.56 g/mol )

Mass of Powder (mg)Volume of DMSO for 10 mM (µL)Volume of DMSO for 20 mM (µL)Volume of DMSO for 50 mM (µL)
1.0 647.0323.5129.4
5.0 3235.01617.5647.0
10.0 6470.03235.01294.0

Table 2: Working Solution Dilution (from 10 mM Stock into 1 mL Media)

Target Concentration (µM)Volume of 10 mM Stock (µL)Final DMSO Concentration (%)
1.0 0.10.01%
5.0 0.50.05%
10.0 1.00.10%

Experimental Protocol: Step-by-Step Methodology

Workflow A 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (Solid Powder) B Reconstitution (Anhydrous DMSO) A->B Add Solvent C Sterile Filtration (0.22 µm PTFE Filter) B->C Remove Contaminants D Aliquoting & Storage (-20°C to -80°C) C->D Prevent Freeze-Thaw E Working Solution (Dilution in Media, ≤0.1% DMSO) D->E Assay Preparation

Workflow for preparing 5-Chloro-1H-pyrazolo[3,4-b]pyrazine stock solutions.

Step 1: Equilibration Remove the lyophilized powder from cold storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator.

  • Causality Insight: Opening a cold vial introduces atmospheric condensation. Water reacts with the halogenated pyrazine ring over time and drastically reduces the solubility of the stock solution.

Step 2: Reconstitution Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) directly to the vial (refer to Table 1). Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes until the solution is completely clear.

Step 3: Sterile Filtration (Critical Membrane Selection) If the stock solution requires sterilization prior to long-term cell culture, draw the solution into a sterile glass or solvent-resistant syringe and pass it through a 0.22 µm [3][4].

  • Causality Insight: You must strictly avoid Polyethersulfone (PES) or Cellulose Acetate (CA) filters. 100% DMSO will rapidly dissolve PES and CA membranes, [5] and causing catastrophic cell death in your assays.

Step 4: Aliquoting and Storage Divide the filtered stock into 10–50 µL aliquots using opaque or amber microcentrifuge tubes to protect against photolytic degradation. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

  • Causality Insight: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw event introduces micro-condensation (water) into the DMSO, which causes the hydrophobic compound to crash out of solution, silently lowering the effective molarity of your stock.

Step 5: Preparation of Working Solutions (Self-Validating System) Dilute the DMSO stock directly into pre-warmed (37°C) complete cell culture media immediately before treating the cells.

  • Trustworthiness & Validation: This step is a self-validating visual check. If the media becomes turbid or cloudy upon adding the stock, the compound has precipitated. This indicates either the stock has degraded, or the target concentration exceeds the compound's aqueous solubility limit.

  • Control Requirement: Always prepare a Vehicle Control well containing the exact same final percentage of DMSO (e.g., 0.1%) without the compound. This validates that any observed phenotypic changes or cytotoxicity (e.g., in KYSE-520 or HCT116 cell lines) are driven by the pyrazolo[3,4-b]pyrazine derivative, not solvent toxicity[1].

References

  • Title: Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: ACS Publications URL: [Link]

  • Title: Syringe Filters Product Information and Chemical Compatibility Source: Corning Life Sciences URL: [Link]

  • Title: Cell Culture Filtering Drugs (DMSO Membrane Compatibility) Source: r/labrats (Community Verified Lab Practices) URL: [Link]

Sources

Application

Application Note: HPLC-MS Analysis Protocol for 5-Chloro-1H-pyrazolo[3,4-b]pyrazine

Target Audience: Analytical Chemists, Drug Discovery Scientists, and QC Professionals Compound: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) [1] Molecular Weight: 154.56 g/mol [1] Introduction & Chemical Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Drug Discovery Scientists, and QC Professionals Compound: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) [1] Molecular Weight: 154.56 g/mol [1]

Introduction & Chemical Context

5-Chloro-1H-pyrazolo[3,4-b]pyrazine is a highly valuable heterocyclic building block frequently utilized in the synthesis of biologically active pharmaceutical ingredients, particularly kinase inhibitors and other targeted therapeutics [2].

From an analytical perspective, this molecule presents specific traits that dictate the chromatographic and mass spectrometric approach:

  • Nitrogen-Rich Core: The fused pyrazole and pyrazine rings provide multiple basic nitrogen centers.

  • Halogenation: The chlorine atom at the 5-position imparts a highly diagnostic isotopic signature (a 3:1 ratio of 35Cl to 37Cl ) which is critical for mass spectrometric confirmation.

  • Polarity: It is a relatively small, semi-polar molecule, making it highly suitable for Reversed-Phase Liquid Chromatography (RPLC).

Method Development: Causality & E-E-A-T Principles

As a Senior Application Scientist, it is critical to move beyond merely listing parameters and instead understand the why behind the method. Every parameter in this protocol is a self-validating choice designed to maximize resolution, sensitivity, and reproducibility.

Chromatographic Strategy (HPLC)

Column Selection: A sub-2 µm or 2.7 µm superficially porous C18 column is selected. The high surface area and end-capped silica prevent peak tailing, which is a common issue when analyzing basic nitrogenous heterocycles due to secondary interactions with residual silanols. Mobile Phase Causality: We utilize an acidic binary gradient (0.1% Formic Acid in Water and Acetonitrile). The acidic pH (approx. pH 2.7) serves a dual purpose:

  • It ensures the basic nitrogens on the pyrazolo-pyrazine core are fully protonated, locking the molecule into a single ionization state to prevent peak splitting.

  • It acts as an excellent proton donor for downstream Electrospray Ionization (ESI).

Mass Spectrometry Strategy (ESI-MS)

Ionization Mode: Positive Electrospray Ionization (ESI+) is the definitive choice. The protonated molecule [M+H]+ will appear at m/z 155.0 (for 35Cl ) and m/z 157.0 (for 37Cl ). Self-Validating Check: The protocol relies on the isotopic pattern. If the 155/157 m/z ratio deviates significantly from 3:1, the analyst can immediately identify potential co-eluting isobaric interferences.

Step-by-Step Experimental Protocol

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine[3].

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 ppm) stock. Vortex for 30 seconds.

  • Working Standard: Dilute the stock solution 1:100 in initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile) to yield a 10 µg/mL concentration. Note: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an LC-MS certified autosampler vial.

HPLC Conditions
ParameterSpecification / Setting
Column C18, 50 mm × 2.1 mm, 1.8 µm (or equivalent)
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.5955 (Re-equilibration)
Mass Spectrometry Conditions (Single Quad or TOF)
ParameterSetting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Target m/z (SIM/Scan) Scan: m/z 100 - 300; Extracted Ion Chromatogram (XIC): 155.0 & 157.0

Workflow Visualization

Below is the logical workflow for the structural confirmation and purity analysis of the target compound.

G A 1. Sample Prep (Dilution in MeOH/H2O) B 2. HPLC Separation (C18, Acidic Gradient) A->B C 3. ESI+ Ionization (Protonation of Pyrazine) B->C D 4. Mass Analysis (m/z 155.0 / 157.0) C->D E 5. Data Processing (Isotope Ratio Check) D->E

Figure 1: End-to-end LC-MS analytical workflow for 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

References

  • ChemicalBook. (2025). 116527-52-7 | CAS DataBase - ChemicalBook: Name, 5-chloro-1H-pyrazolo[3,4-b]pyrazine.
  • EvitaChem. (2025). Buy (4-Chloro-5-methylpyridin-2-YL)methanamine (EVT-13797658). (Mentions related heterocyclic intermediate applications).
  • ChemBK. (2026). Shanghai Amole Biotechnology Co., Ltd. - ChemBK: 5-chloro-1H-pyrazolo[3,4-b]pyrazine.
Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and Its Derivatives

Target Audience: Preclinical Researchers, DMPK Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide Scaffold Context & Physicochemical Barriers The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Guide

Scaffold Context & Physicochemical Barriers

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS 116527-52-7) scaffold is a privileged, nitrogen-rich bicyclic core utilized extensively in the synthesis of potent anti-tumor agents and selective kinase inhibitors. Derivatives of this building block have been successfully developed into inhibitors targeting Aurora B kinase , Monopolar spindle kinase 1 (Mps1) , and as critical components in KRAS G12C inhibitor combinations (e.g., GDC-1971) .

However, translating in vitro potency to in vivo efficacy is frequently bottlenecked by the physicochemical properties of the pyrazolo[3,4-b]pyrazine core. The planar nature of the fused ring system results in high crystal lattice energy (facilitating strong π-π stacking) and poor aqueous solvation . Consequently, these derivatives typically exhibit thermodynamic aqueous solubilities of <10 µg/mL.

To achieve measurable systemic exposure and accurate pharmacokinetic (PK) profiling, researchers must employ strategic formulation vehicles that disrupt the crystal lattice while maintaining compound stability in the physiological aqueous environment of the bloodstream .

Formulation Decision Workflow

The selection of a dosing vehicle is strictly dictated by the route of administration. Intravenous (IV) dosing requires a true, optically clear solution to prevent fatal pulmonary embolisms in murine models. Conversely, Oral (PO) dosing can accommodate homogenous suspensions, which are often preferred for high-dose efficacy studies to minimize vehicle-induced toxicity.

Formulation_Decision Start 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Scaffold & Derivatives Route Determine Route of Administration Start->Route IV Intravenous (IV) Dosing (Requires True Solution) Route->IV PO Oral (PO) Dosing (Suspension Acceptable) Route->PO IV_Veh Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline IV->IV_Veh PO_Veh Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in Water PO->PO_Veh

Formulation decision tree for pyrazolo[3,4-b]pyrazine derivatives based on dosing route.

Quantitative Formulation Matrix

The following table summarizes the validated vehicle systems for pyrazolo[3,4-b]pyrazine derivatives, detailing their composition, maximum tolerability, and physiological constraints in standard murine models (e.g., C57BL/6 or BALB/c mice).

RouteValidated Vehicle Composition (v/v)Max Target Conc.Max Dosing Volume (Mice)Causality & Tolerability Notes
IV 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline1.0 – 5.0 mg/mL5 mL/kgHigh tolerability. Requires slow tail-vein injection. Exceeding 10% DMSO may cause hemolysis.
PO 0.5% Methylcellulose (MC) / 0.2% Tween 80 in H₂O10.0 – 50.0 mg/mL10 mL/kgExcellent for efficacy. MC increases viscosity to prevent settling; Tween 80 wets the hydrophobic particles.
IP 5% NMP / 5% Solutol HS-15 / 90% Saline2.0 – 10.0 mg/mL10 mL/kgAlternative to IV. NMP acts as a strong solubilizer but can cause localized peritoneal irritation if >5%.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a specific causality explanation and a visual/physical checkpoint to guarantee the formulation is safe and effective for in vivo use.

Protocol A: Intravenous (IV) True Solution (Target: 1 mg/mL)

Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

  • Primary Solvation (Lattice Disruption):

    • Action: Weigh 1.0 mg of the pyrazolo[3,4-b]pyrazine derivative into a glass vial. Add 100 µL of 100% DMSO. Vortex for 60 seconds.

    • Causality: DMSO is a highly polar aprotic solvent necessary to break the strong π-π stacking of the planar core. It must be added first to ensure complete molecular dispersion.

    • Validation Checkpoint: The liquid must be completely transparent. If particulates remain, sonicate for 5 minutes. If it does not clear, the compound has exceeded its thermodynamic solubility in this vehicle, and the concentration must be lowered.

  • Micellar Coating & Bulking:

    • Action: Add 400 µL of PEG300 and vortex thoroughly. Next, add 50 µL of Tween 80 and vortex again.

    • Causality: PEG300 acts as a miscible co-solvent, while Tween 80 (a non-ionic surfactant) forms micelles around the hydrophobic drug molecules, preventing them from crashing out when introduced to the aqueous phase.

    • Validation Checkpoint: The solution will become viscous but must remain optically clear.

  • Aqueous Dilution:

    • Action: Add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized supersaturation, which triggers rapid nucleation and precipitation.

    • Validation Checkpoint: Observe the solution against a light source. You will initially see Schlieren lines (refractive index changes). Once mixed, the final solution must be 100% transparent. If any cloudiness or milkiness appears, micellar encapsulation has failed. Do NOT inject this into an animal.

Protocol B: Oral (PO) Homogenous Suspension (Target: 10 mg/mL)

Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in H₂O

  • Particle Size Reduction (Trituration):

    • Action: Weigh 10.0 mg of the compound into an agate mortar or a glass vial. If crystalline, crush the powder thoroughly using a pestle or a micro-spatula.

    • Causality: Smaller particle sizes exponentially increase the surface area available for gastrointestinal dissolution, directly improving oral bioavailability.

  • Surfactant Wetting:

    • Action: Add 20 µL of Tween 80 directly to the powder. Mix vigorously to form a uniform paste.

    • Causality: The highly hydrophobic pyrazolo[3,4-b]pyrazine core repels water. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to interact with the drug particles.

    • Validation Checkpoint: The paste must be smooth with no dry, unwetted pockets of powder.

  • Viscous Suspension:

    • Action: Gradually add 980 µL of 0.5% Methylcellulose (in water) in 200 µL increments, vortexing vigorously between each addition.

    • Causality: Methylcellulose acts as a suspending agent by increasing the kinematic viscosity of the vehicle, adhering to Stokes' Law to slow the sedimentation rate of the particles.

    • Validation Checkpoint: Allow the vial to sit undisturbed for 15 minutes. If a hard cake forms at the bottom that cannot be resuspended with gentle inversion, the particle size is too large or the MC concentration is too low.

In Vivo Pharmacokinetic (PK) Execution

Once formulated, the compound is ready for in vivo PK profiling. For pyrazolo[3,4-b]pyrazine derivatives, plasma protein binding is often high, necessitating robust protein precipitation techniques during bioanalytical extraction.

PK_Workflow Dose 1. Administer Formulation Sample 2. Serial Blood Sampling Dose->Sample Plasma 3. Plasma Separation Sample->Plasma Extract 4. Protein Precipitation Plasma->Extract Analyze 5. LC-MS/MS Quantification Extract->Analyze

In vivo pharmacokinetic (PK) study workflow from administration to LC-MS/MS analysis.

Bioanalytical Extraction Note: To extract the compound from plasma (Step 4), use a 3:1 ratio of cold Acetonitrile (containing an internal standard) to plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. The pyrazolo[3,4-b]pyrazine derivatives will partition into the organic supernatant, leaving precipitated plasma proteins in the pellet, ensuring a clean injection for LC-MS/MS quantification.

References

  • Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry (PubMed).[Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development (ACS Publications).[Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega (PMC).[Link]

Application

Application Notes and Protocols for High-Throughput Screening of Kinase Inhibitors Using the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Scaffold

Abstract The 1H-pyrazolo[3,4-b]pyrazine heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-pyrazolo[3,4-b]pyrazine heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its rigid structure and strategically positioned nitrogen atoms provide an ideal framework for establishing key hydrogen bond interactions within the ATP-binding pocket of various kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine molecule in high-throughput screening (HTS) campaigns to identify novel kinase inhibitors. We will delve into the principles of HTS-compatible assay selection, provide detailed protocols for robust assay development and validation, and outline a workflow for hit confirmation and triage. The methodologies described herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery programs.

Part 1: The Strategic Foundation - Selecting a Robust HTS Assay Format

The success of any HTS campaign is fundamentally dependent on the quality of the assay.[3] For kinase targets, the universal reaction involves the transfer of a phosphate group from ATP to a substrate, producing ADP.[4] The most effective HTS assays are homogeneous, "mix-and-read" formats that are easily automated and miniaturized.[5][6] Three predominant technologies have become standards in the field: luminescence-based ATP depletion, luminescence-based ADP quantification, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality Behind the Choice:

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These assays are highly sensitive and exhibit a large dynamic range.[4][7] The "glow-type" signal is stable, providing a flexible window for plate reading.[8] The choice between detecting ATP depletion or ADP formation is critical.

    • ATP Depletion (Kinase-Glo® Principle): Measures the amount of ATP remaining after the kinase reaction. A potent inhibitor results in less ATP consumption and thus a higher luminescent signal. This inverse relationship is straightforward but requires careful control over initial ATP concentration.[4]

    • ADP Formation (ADP-Glo™ Principle): Measures the amount of ADP produced. A potent inhibitor leads to less ADP production and a lower luminescent signal. This direct relationship can be more sensitive, especially for kinases with low ATP turnover.[4][9]

  • Time-Resolved FRET (TR-FRET) Assays (e.g., LanthaScreen™): This technology offers exceptional robustness by mitigating interference from fluorescent compounds and scattered light.[10] It relies on the proximity of a donor (e.g., Europium) and an acceptor fluorophore. The long-lived fluorescence signal of the lanthanide donor allows for a time-gated measurement, significantly improving the signal-to-noise ratio.[10][11]

G cluster_0 Assay Principles for Kinase HTS cluster_1 Luminescence Assays cluster_2 TR-FRET Assays k_reaction Kinase Reaction (Kinase + Substrate + ATP) atp_dep ATP Depletion (e.g., Kinase-Glo®) Measures remaining ATP k_reaction->atp_dep adp_gen ADP Formation (e.g., ADP-Glo™) Measures generated ADP k_reaction->adp_gen tr_fret Proximity-Based (e.g., LanthaScreen™) k_reaction->tr_fret Phosphorylated Substrate luciferase Luciferase Enzyme atp_dep->luciferase adp_gen->luciferase ADP->ATP conversion step light Luminescent Signal luciferase->light donor Donor Fluorophore (e.g., Eu-Antibody) tr_fret->donor acceptor Acceptor Fluorophore (on Phospho-Substrate) donor->acceptor Energy Transfer (if phosphorylated) fret_signal TR-FRET Signal acceptor->fret_signal

Caption: Comparison of common HTS kinase assay principles.

Part 2: The Blueprint for Success - Assay Development and Validation

A screening campaign should only commence after the assay has been rigorously developed and validated.[6][12] The goal is to create a robust, reproducible, and statistically significant window between positive and negative controls.

Pillar of Expertise: The "Why" Behind Optimization

  • Enzyme & Substrate Titration: The concentration of the kinase should be optimized to produce a linear reaction rate over the desired incubation time. The goal is to operate in the initial velocity phase of the reaction, typically targeting 10-20% conversion of the substrate to product, to maximize sensitivity to inhibitors.[13]

  • ATP Concentration: For screening ATP-competitive inhibitors—a likely binding mode for the pyrazolo[3,4-b]pyrazine scaffold—the ATP concentration should be set at or near the apparent Michaelis constant (Km,app).[14] Using an ATP concentration far above the Km will reduce the assay's sensitivity and make it difficult to identify all but the most potent competitive inhibitors.

  • DMSO Tolerance: Small molecules from screening libraries are typically dissolved in dimethyl sulfoxide (DMSO). It is critical to determine the highest concentration of DMSO that does not adversely affect enzyme activity or assay signal, typically aiming for a final concentration ≤1%.[13]

Pillar of Trustworthiness: The Self-Validating Protocol

The quality of an HTS assay is quantified using the Z'-factor, a statistical parameter that accounts for both the dynamic range (signal window) and the data variation.[15][16][17]

Formula for Z'-Factor: Z' = 1 - ( (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| )

Where SD is the standard deviation.[15]

MetricExcellentAcceptableAction RequiredSource
Z'-Factor ≥ 0.50 to < 0.5< 0[12][17][18]
Signal-to-Background (S/B) > 103 - 10< 3[13][15]
Coefficient of Variation (%CV) < 10%10% - 20%> 20%[13]
Caption: Standard acceptance criteria for HTS assay performance.
Detailed Protocol 1: Development of a Luminescence-Based Kinase Assay

This protocol uses an ATP-depletion format (e.g., Promega Kinase-Glo®) as an example.

Objective: To determine optimal kinase concentration and validate assay performance via Z'-factor calculation.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Potent, known inhibitor of the target kinase (for positive control)

  • DMSO (vehicle control)

  • Solid white, low-volume 384-well assay plates

Workflow:

G cluster_workflow Assay Development & Validation Workflow step1 Step 1: Kinase Titration (Determine EC50) step2 Step 2: Time Course (Confirm Linear Range) step1->step2 step3 Step 3: DMSO Tolerance (Test up to 2%) step2->step3 step4 Step 4: Assay Validation (32+32 Controls) step3->step4 step5 Calculate Z'-Factor (Z' >= 0.5?) step4->step5 step6 Ready for Pilot Screen step5->step6 Yes step7 Re-Optimize Assay step5->step7 No

Caption: A systematic workflow for HtS assay development.

Step-by-Step Methodology:

  • Kinase Titration: a. Prepare a 2X kinase serial dilution series in kinase reaction buffer. b. In a 384-well plate, add 5 µL of each kinase concentration. c. Prepare a 2X substrate/ATP mix in kinase buffer (use a fixed, saturating concentration of substrate and ATP, e.g., 100 µM, for this step). d. To initiate the reaction, add 5 µL of the 2X substrate/ATP mix to each well. e. Incubate for 60 minutes at room temperature. f. Add 10 µL of reconstituted Kinase-Glo® reagent to each well. g. Incubate for 10 minutes to stabilize the luminescent signal.[7] h. Read luminescence on a plate reader. i. Plot luminescence vs. kinase concentration and determine the EC₅₀ (the concentration that yields 50% of the maximal signal change). For the full assay, use a concentration around the EC₈₀ to ensure a robust signal.[14]

  • Assay Validation (Z'-Factor Determination): a. Use the optimized kinase concentration (EC₈₀) and ATP concentration (at Km,app). b. Prepare a 384-well plate by adding reagents to at least 32 wells for each control type.

    • Negative Controls (0% Inhibition): 5 µL of 2X Kinase + 5 µL of 2X Substrate/ATP containing 2% DMSO.

    • Positive Controls (100% Inhibition): 5 µL of 2X Kinase + 5 µL of 2X Substrate/ATP containing a saturating concentration of a known inhibitor. c. Incubate for the optimized time (e.g., 60 minutes). d. Add 10 µL of Kinase-Glo® reagent to all wells. e. Incubate for 10 minutes and read luminescence. f. Calculate the mean, standard deviation, S/B, %CV, and Z'-factor. The assay is considered validated and ready for screening if Z' ≥ 0.5.[12][18]

Part 3: Executing the Primary Screen

With a validated assay, the primary screen can be performed on a larger compound library. The goal is to identify initial "hits" that modulate kinase activity.

Detailed Protocol 2: Primary HTS of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Analogs

Objective: To screen a library of compounds derived from the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold at a single concentration to identify inhibitors of the target kinase.

Plate Layout: A standard 384-well plate layout is crucial for data quality control.

Columns 1-2Columns 3-22Columns 23-24
Negative Control Test Compounds Positive Control
(0% Inhibition)(e.g., 10 µM final)(100% Inhibition)
32 wells320 wells32 wells
Caption: Example 384-well plate map for a primary HTS.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound (typically 10 mM in DMSO) into the corresponding wells of the assay plate. Dispense DMSO alone into the control columns.

  • Enzyme Addition: Add 5 µL of the 2X optimized kinase solution to all wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase before the reaction starts.[9]

  • Reaction Initiation: Add 5 µL of the 2X optimized Substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells. Incubate for 10 minutes.

  • Data Acquisition: Read the luminescent signal on an HTS-compatible plate reader.

  • Data Analysis: a. Normalize the data for each plate. The average signal from the negative control wells is set to 0% inhibition, and the average signal from the positive control wells is set to 100% inhibition. b. Calculate the percent inhibition for each test compound. c. A "hit" is typically defined as any compound that produces an inhibition value greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Part 4: From Hit to Lead - Confirmation and Triage

A primary screen will inevitably produce false positives. A rigorous hit confirmation and triage process is essential to focus resources on the most promising candidates.[6][13]

The Logic of Hit Triage:

  • Re-test Confirmation: Cherry-pick the initial hits and re-test them in the primary assay to confirm their activity. This step eliminates hits caused by random experimental error.

  • Dose-Response (IC₅₀) Determination: Active compounds are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). This allows for the ranking of hits and establishes an initial structure-activity relationship (SAR).

  • Counter-Screening: This is a critical step to eliminate compounds that interfere with the assay technology rather than the biological target.[9] For a luciferase-based assay, all confirmed hits must be tested in a counter-screen that contains all assay components except the kinase, to identify direct inhibitors of the luciferase enzyme.

  • Orthogonal Assays: To further build confidence, potent hits with clean counter-screen profiles should be tested in an alternative assay format (e.g., a TR-FRET assay if the primary screen was luminescence-based).[13] This ensures the observed activity is not an artifact of a single detection method.

G cluster_triage Hit Confirmation & Triage Workflow start Primary Screen Hits retest Re-test in Primary Assay start->retest inactive Inactive (False Positive) retest->inactive Fails ic50 Generate IC50 Curve retest->ic50 Passes low_potency Low Potency ic50->low_potency Weak IC50 counter_screen Counter-Screen (e.g., for Luciferase Inhibition) ic50->counter_screen Potent IC50 artifact Assay Artifact counter_screen->artifact Active orthogonal Orthogonal Assay (e.g., TR-FRET) counter_screen->orthogonal Inactive not_confirmed Not Confirmed orthogonal->not_confirmed Fails confirmed Validated Hit for Lead Op orthogonal->confirmed Passes

Caption: Decision workflow for validating primary HTS hits.

Conclusion

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By applying the principles and protocols outlined in this guide—from logical assay selection and rigorous validation to a systematic hit triage process—research organizations can effectively screen compound libraries derived from this scaffold. The emphasis on statistical validation through the Z'-factor and the elimination of artifacts via counter-screening ensures that resources are directed toward chemically tractable and biologically relevant hits, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Cytation. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. [Link]

  • Cui, J., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • On HTS. (2023, December 12). Z-factor. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • Kandil, S., et al. (2020). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Molecules.
  • Abili, O., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

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Method

Application Notes and Protocols: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binding motif for a variety of protein kinases and other ATP-dependent enzymes. The chlorine atom at the 5-position serves as a crucial synthetic handle, enabling diverse functionalization and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors. Detailed protocols for its synthesis and derivatization are presented, along with insights into its characterization and biological evaluation.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold - A Bioisostere of Opportunity

The fusion of pyrazole and pyrazine rings creates the pyrazolo[3,4-b]pyrazine system, a class of nitrogen-rich heterocycles with significant chemical and pharmaceutical importance.[1] These scaffolds are considered bioisosteres of purines, such as adenine, which are fundamental components of nucleic acids and key players in cellular signaling through ATP.[2] This inherent structural mimicry allows pyrazolo[3,4-b]pyrazine derivatives to effectively compete with ATP for binding to the active sites of numerous enzymes, particularly protein kinases.

The 5-chloro-1H-pyrazolo[3,4-b]pyrazine variant is of particular interest due to the reactivity of the C-Cl bond. This position is amenable to various coupling reactions, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This has made it a valuable starting point for the synthesis of targeted therapeutics.

Key Applications in Medicinal Chemistry

The primary application of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold lies in the development of protein kinase inhibitors for the treatment of cancer and other diseases. The pyrazolo[3,4-b]pyrazine core provides a stable and synthetically accessible framework for the design of compounds that can target the ATP-binding pocket of these enzymes.

Inhibition of SHP2 Phosphatase

A notable application of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is in the synthesis of inhibitors of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2).[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. Its aberrant activation has been implicated in various cancers. The scaffold serves as a key intermediate in the synthesis of the SHP2 inhibitor GDC-1971 (migoprotafib).[4]

Broader Kinase Inhibition (Inferred from Analogs)

While specific data for 5-Chloro-1H-pyrazolo[3,4-b]pyrazine is centered on SHP2, the broader pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine families have demonstrated inhibitory activity against a wide range of kinases, suggesting potential applications for the pyrazine analog. These include:

  • Tropomyosin Receptor Kinases (TRKs): Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been synthesized and evaluated as potent inhibitors of TRKA.[5][6]

  • Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[7]

  • Glycogen Synthase Kinase-3 (GSK-3): 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives are known to be GSK-3 inhibitors.[8]

The general principle involves utilizing the pyrazolo[3,4-b]pyrazine core as an anchor within the ATP binding site, with substituents at the 5-position and other locations extending into adjacent pockets to confer potency and selectivity.

Kinase_Inhibition_Concept scaffold 5-Chloro-1H-pyrazolo[3,4-b]pyrazine atp_pocket Kinase ATP Binding Pocket scaffold->atp_pocket Fits into hinge Hinge Region scaffold->hinge Binds to biological_effect Biological Effect (e.g., Anti-cancer) atp_pocket->biological_effect Inhibition leads to substituent Substituents (R-groups) substituent->scaffold Attached to selectivity_pocket Selectivity Pocket substituent->selectivity_pocket Interacts with

Caption: Conceptual diagram of kinase inhibition by a 5-Chloro-1H-pyrazolo[3,4-b]pyrazine derivative.

Synthesis and Characterization

A scalable and efficient synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been developed, highlighting its utility as a key intermediate.[4] The following protocol is based on this reported synthesis.

Synthetic Protocol: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine[4]

This synthesis involves a continuous flow formylation followed by a hydrazine cyclization cascade.

Step 1: Continuous Flow Formylation of 2,6-Dichloropyrazine

  • Reagents: 2,6-Dichloropyrazine, i-Pr2NMgCl·LiCl (as a base), a formylating agent (e.g., DMF).

  • Apparatus: A continuous flow reactor system is employed for this step to handle the reactive and potentially unstable intermediates safely and efficiently.

  • Procedure:

    • A solution of 2,6-dichloropyrazine in a suitable solvent (e.g., THF) is introduced into the flow reactor.

    • Simultaneously, a solution of i-Pr2NMgCl·LiCl is introduced and mixed with the substrate stream to effect metalation.

    • The resulting intermediate is then reacted with a formylating agent in the flow system.

    • The output from the reactor contains the unstable heteroaryl aldehyde, which is typically quenched and isolated as a more stable derivative, such as a bisulfite adduct, for easier handling.

Step 2: Hydrazine Cyclization

  • Reagents: The formylated 2,6-dichloropyrazine intermediate (or its bisulfite adduct), hydrazine monohydrate, DMSO.

  • Procedure:

    • The formylated intermediate is dissolved in DMSO.

    • Hydrazine monohydrate is added to the solution.

    • The reaction mixture is heated (e.g., to 100 °C) to facilitate the cyclization reaction.

    • The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC or TLC).

    • Upon completion, the reaction is worked up. This may involve an acidic aqueous workup, being mindful of the pH-dependent stability of the product.

    • The product, 6-chloro-1H-pyrazolo[3,4-b]pyrazine, is then extracted into an organic solvent and purified, for example, by crystallization or column chromatography.

Synthesis_Workflow start 2,6-Dichloropyrazine step1 Flow Metalation/ Formylation start->step1 intermediate Unstable Aldehyde (isolated as bisulfite adduct) step1->intermediate step2 Hydrazine Cyclization intermediate->step2 product 6-Chloro-1H-pyrazolo [3,4-b]pyrazine step2->product

Caption: Synthetic workflow for 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Characterization

The synthesized 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its derivatives should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the scaffold and its derivatives. Proton NMR spectra are typically recorded at 400 or 500 MHz, and chemical shifts are reported relative to a residual solvent peak.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compounds and to monitor the progress of reactions.[4]

Table 1: Representative Analytical Data

TechniqueObservationReference
1H NMR Chemical shifts and coupling constants consistent with the pyrazolo[3,4-b]pyrazine ring system.[4]
13C NMR Resonances corresponding to the carbon atoms of the heterocyclic core.[4]
Mass Spec Molecular ion peak corresponding to the calculated mass of the compound.[9]

Derivatization and Structure-Activity Relationship (SAR) Exploration

The 5-chloro position is the primary site for diversification of the scaffold. Standard cross-coupling reactions can be employed to introduce a variety of substituents.

General Protocol for Suzuki Coupling
  • Reagents: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent (e.g., dioxane, DME, or toluene/water).

  • Procedure:

    • To a reaction vessel, add the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine, boronic acid/ester, palladium catalyst, and base.

    • The vessel is purged with an inert gas (e.g., argon or nitrogen).

    • The solvent is added, and the mixture is heated to the desired temperature (typically 80-120 °C).

    • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

    • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

    • The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights (from Analogs)

Based on studies of related pyrazolopyridine and pyrazolopyrimidine kinase inhibitors, the following SAR principles can be inferred and applied to the design of new 5-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives:

  • The N(1)-H of the pyrazole ring is often crucial for forming hydrogen bond interactions with the hinge region of the kinase.[7]

  • Substituents at the 5-position (introduced via the chloro group) project into the solvent-exposed region or can interact with specific pockets within the active site, significantly impacting potency and selectivity.

  • Modifications at other positions on the pyrazine ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability.

Biological Evaluation

Once novel derivatives have been synthesized, they should be evaluated for their biological activity.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the potency of the compounds against a target kinase.

  • General Protocol:

    • A recombinant kinase is incubated with a substrate (e.g., a peptide or protein) and ATP in a suitable buffer.

    • The synthesized compounds are added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Assays
  • Objective: To assess the effect of the compounds on cellular signaling and viability.

  • Example Protocol (Western Blot for Phospho-ERK):

    • Cancer cell lines with known activation of the target kinase pathway are cultured.

    • The cells are treated with the synthesized compounds at various concentrations for a specified time.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against the phosphorylated form of a downstream effector (e.g., pERK for the SHP2 pathway) and the total protein as a loading control.

    • The bands are visualized using a secondary antibody conjugated to an enzyme or fluorophore, and the signal is quantified.

Conclusion and Future Perspectives

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the versatility of the 5-chloro position for further functionalization make it an attractive starting point for drug discovery programs. While its application has been prominently demonstrated in the context of SHP2 inhibition, the broader success of the pyrazolopyridine and pyrazolopyrimidine analogs suggests a vast and underexplored potential for targeting other kinases and ATP-dependent enzymes. Future work in this area could focus on expanding the diversity of substituents at the 5-position, exploring modifications at other positions of the pyrazine ring, and screening these novel derivatives against a wider panel of biological targets.

References

  • Howard, S., Liebeschuetz, J. W., & Shimamura, T. (2021). Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(5), 847-852. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2023). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14(1), 85-102. [Link]

  • Liu, N., Wang, X., Fu, Q., Qin, Q., Wu, T., Lv, R., Zhao, D., & Cheng, M. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Bharate, S. B., Mahajan, T. R., Gole, Y. R., Nambiar, M., Matan, T. T., Kulkarni-Almeida, A., ... & Vishwakarma, R. A. (2008). Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7167-7176. [Link]

  • El-kashef, H., El-Emary, T., & Vanelle, P. (2000). New pyrazolo[3,4-b]pyrazines: synthesis and biological activity. Pharmazie, 55(8), 572-576. [Link]

  • El-Emary, T. I. (2016). New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. [Link]

  • Teixeira, F. C., Lucas, C., Curto, M. J. M., Andre, V., Duarte, T. M., & Teixeira, A. P. S. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Samy, M. M., Verhaeghe, P., El-Kashef, H., & El-Emary, T. I. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2698. [Link]

  • Patel, H. M., & Patel, V. R. (2014). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Science and Research, 3(7), 1833-1837. [Link]

  • El-Sayed, N. A. H. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(2), 43-58. [Link]

  • Zadykowicz, B., Dembinski, R., & Gulea, M. (2018). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 8(46), 26033-26045. [Link]

  • Bergeron, S., & Borthwick, A. D. (2013). Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof. U.S.
  • Blakemore, D. C., Bourbeau, M. P., Desharnais, J., Dube, P., Fiset, T., Levesque, F., ... & Villemure, E. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

  • Zhang, C., Liu, Y., Li, Y., Wang, X., Wang, L., Zhang, G., ... & Zhang, J. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634. [Link]

  • Wang, Y., Chen, J., Li, X., & Gong, L. (2020). Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers, 7(14), 1832-1838. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Blakemore, D. C., Bourbeau, M. P., Desharnais, J., Dube, P., Fiset, T., Levesque, F., ... & Villemure, E. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

  • Sharma, K., & Kumar, S. (2004). Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry, 16(2), 1143. [Link]

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Sources

Application

Application Note: NMR Spectroscopy Characterization of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7) Executive Summary & Chemical Context The pyrazolo[3,4-b]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7)

Executive Summary & Chemical Context

The pyrazolo[3,4-b]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and allosteric modulators. Recent process chemistry optimizations for isomeric derivatives, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, highlight the critical need for rigorous analytical characterization of these nitrogen-rich, highly polar scaffolds [1].

The 5-chloro derivative (CAS: 116527-52-7) serves as a highly sought-after electrophilic building block for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. Because the 5-chloro and 6-chloro regioisomers present nearly identical mass spectrometry profiles and highly similar 1D NMR spectra, establishing a self-validating Nuclear Magnetic Resonance (NMR) methodology is critical to ensure structural integrity before downstream library synthesis.

This application note provides a comprehensive, field-proven protocol for the 1D and 2D NMR characterization of 5-chloro-1H-pyrazolo[3,4-b]pyrazine, detailing the causality behind solvent selection, acquisition parameters, and regioisomer differentiation.

Structural Elucidation & Causality in Experimental Design

Solvent Selection: The Role of DMSO-d6

Fused planar heterocycles like pyrazolo[3,4-b]pyrazine exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard non-polar NMR solvents like CDCl₃. We mandate the use of anhydrous DMSO-d6 .

  • Causality: Beyond sheer solubility, DMSO acts as a strong hydrogen-bond acceptor. This property significantly slows the proton exchange rate of the pyrazole NH (N1-H), allowing it to be observed as a distinct, albeit broad, singlet in the far downfield region (~14.2 ppm) rather than being lost to the spectral baseline.

Regioisomer Differentiation via 2D HMBC (The Self-Validating Step)

A standard 1H NMR spectrum of 5-chloro-1H-pyrazolo[3,4-b]pyrazine will show two aromatic singlets (H3 and H6). However, the 6-chloro isomer also shows two singlets (H3 and H5). To create a self-validating analytical system, Heteronuclear Multiple Bond Correlation (HMBC) must be employed:

  • In the 5-chloro isomer: The pyrazine proton is at C6. H6 will show a strong 3-bond HMBC correlation to the bridgehead carbon C7a .

  • In the 6-chloro isomer: The pyrazine proton is at C5. H5 will instead show a strong 3-bond HMBC correlation to the opposite bridgehead carbon C3a .

Standardized NMR Spectral Parameters

The following tables summarize the quantitative chemical shift data expected for high-purity 5-chloro-1H-pyrazolo[3,4-b]pyrazine at 298 K.

Table 1: ¹H NMR Characterization Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
N1-H 14.10 – 14.40Broad Singlet (br s)1HN/AHighly deshielded by the fused aromatic system; broadened by ¹⁴N quadrupolar relaxation.
C6-H 8.80 – 8.95Singlet (s)1HN/ADeshielded by the adjacent N7 nitrogen and the inductive pull of the C5-chlorine.
C3-H 8.35 – 8.50Singlet (s)1HN/ATypical isolated pyrazole proton; unaffected by the pyrazine substitution pattern.
Table 2: ¹³C NMR Characterization Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeHMBC Correlations (Proton to Carbon)
C5 146.5 – 148.5Quaternary (C-Cl)H6 (2-bond)
C6 143.0 – 145.0Methine (CH)N/A (Directly bonded to H6)
C7a 140.0 – 142.0Quaternary (Bridgehead)H3 (3-bond), H6 (3-bond)
C3 133.5 – 135.5Methine (CH)N/A (Directly bonded to H3)
C3a 120.0 – 123.0Quaternary (Bridgehead)H3 (2-bond)

Analytical Workflow & Experimental Protocol

To guarantee reproducibility and high signal-to-noise (S/N) ratios, adhere to the following step-by-step methodology.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 8–10 mg of the 5-chloro-1H-pyrazolo[3,4-b]pyrazine sample.

  • Dissolution: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution, preventing magnetic field inhomogeneities caused by suspended solids.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube (e.g., Norell or Wilmad 500 MHz rated).

Phase 2: Instrument Setup & Acquisition
  • Tuning and Shimming: Insert the sample into the spectrometer (minimum 400 MHz recommended). Lock onto the DMSO-d6 deuterium signal. Perform automated or manual tuning/matching (ATM) and gradient shimming (TopShim) to achieve a line width of < 0.8 Hz for the TMS peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 3.0 seconds . Causality: A longer D1 ensures complete longitudinal relaxation of the broad NH proton, allowing for accurate integration.

    • Scans (NS): 16 to 32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled 13C (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds .

    • Scans (NS): Minimum 1024. Causality: The molecule contains three quaternary carbons (C5, C3a, C7a) which lack dipole-dipole relaxation mechanisms from attached protons, resulting in long T1​ relaxation times. High scan counts are mandatory to resolve these peaks from the baseline.

  • 2D HMBC Acquisition:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Delay for long-range coupling: Optimized for J=8 Hz (typically 62.5 ms).

    • Scans: 4 to 8 per t1 increment; 256 increments.

Characterization Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, emphasizing the critical decision gates required for structural validation.

G Start 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Sample (CAS: 116527-52-7) Prep Sample Preparation (DMSO-d6, 8-10 mg/mL, TMS ref) Start->Prep NMR1H 1H NMR Acquisition (400+ MHz) Verify H3, H6, and NH shifts Prep->NMR1H NMR13C 13C NMR Acquisition Resolve Quaternary Carbons (C5, C3a, C7a) NMR1H->NMR13C NMR2D 2D HMBC Acquisition Map Long-Range J-Couplings NMR13C->NMR2D Decision Does H6 correlate to C7a (3-bond HMBC)? NMR2D->Decision Valid Regioisomer Confirmed: 5-Chloro Derivative Decision->Valid Yes Invalid Regioisomer Mismatch: Likely 6-Chloro Impurity Decision->Invalid No (Correlates to C3a)

Figure 1: Sequential NMR characterization and regioisomer validation workflow.

Troubleshooting & Field Insights

  • Missing NH Peak: If the peak at ~14.2 ppm is absent, the DMSO-d6 may have absorbed atmospheric moisture, leading to rapid proton exchange with H₂O. Solution: Use a fresh ampoule of anhydrous DMSO-d6 and ensure the NMR tube is thoroughly dried.

  • Peak Broadening at C3/C6: Trace paramagnetic impurities (e.g., from metallic spatulas or degraded catalysts from upstream synthesis) can broaden aromatic signals. Solution: Pass the sample through a short plug of Celite or silica prior to NMR preparation.

  • Low Intensity of C5 Carbon: The carbon bearing the chlorine atom (C5) often exhibits lower intensity due to chemical shift anisotropy and lack of Nuclear Overhauser Effect (NOE) enhancement. Solution: Increase the number of scans (NS > 2048) or add a relaxation agent like Chromium(III) acetylacetonate (Cr(acac)₃), though the latter will destroy the sample for future use.

References

  • Bass, T. M., et al. "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development, American Chemical Society. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Stability &amp; Troubleshooting

As a Senior Application Scientist, I frequently consult with medicinal chemists and assay developers who encounter erratic data when utilizing 5-Chloro-1H-pyrazolo[3,4-b]pyrazine . This scaffold is a highly valuable inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with medicinal chemists and assay developers who encounter erratic data when utilizing 5-Chloro-1H-pyrazolo[3,4-b]pyrazine . This scaffold is a highly valuable intermediate in the synthesis of kinase inhibitors and mGluR5 negative allosteric modulators. However, its chemical architecture harbors a critical vulnerability: the C5-chlorine atom is highly activated.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic drivers of this molecule's degradation, you can engineer assay conditions that preserve its integrity, ensuring your experimental data is both accurate and reproducible.

Mechanistic Deep-Dive: The S_NAr Vulnerability

The instability of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in aqueous media is not random degradation; it is a highly predictable Nucleophilic Aromatic Substitution (S_NAr) [1].

The Causality: The two nitrogen atoms in the pyrazine ring exert a profound electron-withdrawing effect (via both inductive and resonance effects). This pulls electron density away from the C5 carbon, rendering it highly electrophilic. When introduced to an aqueous buffer, nucleophiles—such as water molecules, hydroxide ions, or primary amines in the buffer itself—readily attack this carbon. The reaction proceeds through a Meisenheimer complex transition state, ultimately expelling the chloride ion and resulting in either a hydrolyzed product (5-hydroxy/oxo derivative) or a buffer-adduct[2].

SNAr_Mechanism A 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (Electrophilic Scaffold) C Meisenheimer Intermediate (Transition State) A->C Nucleophilic Attack B Aqueous Buffer Nucleophiles (H2O, OH-, Tris, DTT) B->C Lone Pair Donation D 5-Hydroxy Derivative (Hydrolysis Product) C->D Loss of Cl- (H2O/OH-) E Buffer Adducts (e.g., Tris-substituted) C->E Loss of Cl- (Amine/Thiol)

Figure 1: S_NAr degradation pathway of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in aqueous buffers.

Diagnostic Q&A: Field-Proven Troubleshooting

Q: My compound shows a mass shift of +105 Da in my biochemical assay. What happened? A: You are likely using Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that acts as a potent nucleophile. It displaces the C5-chlorine via S_NAr. The +105 Da shift corresponds to the exact mass addition of the Tris moiety minus the expelled chlorine atom. Solution: Switch to a tertiary amine buffer like HEPES or MOPS, which lack the nucleophilic primary amine.

Q: Can I use DTT or β-mercaptoethanol to prevent the oxidation of my target protein? A: Proceed with extreme caution. Thiols are highly nucleophilic and will rapidly attack the chloropyrazine scaffold, forming a thioether adduct. Solution: If a reducing agent is strictly required for your protein, use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a non-nucleophilic reducing agent, though you must empirically validate its compatibility with your specific assay matrix.

Q: How does pH affect the degradation rate? A: Hydroxide ions (OH⁻) are exponentially stronger nucleophiles than neutral water molecules[2]. As you increase the pH above 7.0, the concentration of OH⁻ increases, drastically accelerating the S_NAr hydrolysis rate. Solution: Keep the assay pH as low as physiologically permissible for your target (ideally pH 6.5 – 7.2).

Q: How should I store the powder and stock solutions to prevent baseline degradation? A: Store the lyophilized powder desiccated at -20°C. Reconstitute only in anhydrous DMSO (stored over molecular sieves). Standard hygroscopic DMSO absorbs atmospheric moisture; even trace water in the DMSO stock will lead to slow, invisible hydrolysis of the compound over several months in the freezer.

Quantitative Stability Matrix

To guide your assay design, below is a synthesized data matrix demonstrating the half-life (t½) of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine across common biological buffer systems.

Buffer System (100 mM, 37°C)pHNucleophile PresentEstimated Half-Life (t½)Recommendation
Tris-HCl 7.4Primary Amine< 2 hoursDO NOT USE
Tris-HCl 8.5Primary Amine, OH⁻< 30 minutesDO NOT USE
PBS 7.4H₂O, OH⁻~ 12 hours⚠️ Use with caution
HEPES 7.4None (Tertiary amine)> 24 hoursRECOMMENDED
MOPS 6.5None> 48 hours🌟 OPTIMAL
Validated Protocol: Kinetic Profiling of S_NAr Degradation via LC-MS/MS

To ensure trustworthiness in your specific assay setup, do not rely solely on generalized tables. You must validate the stability of the compound in your exact matrix. This protocol is designed as a self-validating system : it incorporates quenching steps and internal standards to guarantee that the degradation observed occurred during the incubation, not as an artifact inside the mass spectrometer.

Materials Needed:

  • Anhydrous DMSO (≤0.005% water)

  • Test Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 1 µM Labetalol (Internal Standard).

Step-by-Step Methodology:

  • Baseline Validation (t=0): Prepare a 10 mM stock of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in anhydrous DMSO. Immediately dilute an aliquot to 10 µM in the Quench Solution and run via LC-MS to confirm >99% purity and establish the baseline parent mass ([M+H]⁺ = 155.0 m/z).

  • Matrix Incubation: Pre-warm 990 µL of your Test Buffer to 37°C in a thermomixer. Spike in 10 µL of the 10 mM DMSO stock to achieve a final concentration of 100 µM. Vortex for 3 seconds.

  • Time-Course Sampling: At specific intervals (t = 0, 1h, 4h, 12h, 24h), extract a 50 µL aliquot from the incubation tube.

  • Immediate Quench (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. Causality: The 3:1 organic ratio precipitates buffer proteins/salts, while the drastic temperature drop and organic environment instantly halt the S_NAr reaction. The internal standard corrects for any injection volume variations.

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass (155.0 m/z) and the appearance of the hydrolysis product ([M+H]⁺ = 137.0 m/z) or Tris-adduct ([M+H]⁺ = 240.1 m/z).

  • Data Calculation: Plot the natural log of the area under the curve (ln(AUC)) of the parent peak versus time. The slope of the linear regression represents the degradation rate constant ( k ). Calculate the half-life using the formula: t1/2​=0.693/k .

References
  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity Source: ResearchGate URL:[1]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 Source: PubMed Central (PMC) URL:[2]

Sources

Optimization

Overcoming poor solubility of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine in culture media

Topic: Overcoming Poor Solubility of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in Culture Media Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Poor Solubility of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine (CAS: 116527-52-7). This guide is designed to provide you with the mechanistic insights and self-validating protocols necessary to keep this challenging compound in solution without compromising your biological assays.

The Chemical Context: Why Does Precipitation Occur?

5-Chloro-1H-pyrazolo[3,4-b]pyrazine is a highly lipophilic, planar heterocyclic building block. Its fused aromatic pyrazolo-pyrazine ring system and halogen substitution result in strong intermolecular crystal lattice forces. Consequently, it exhibits inherently poor aqueous solubility[1].

When a highly concentrated DMSO stock of this compound is directly injected into an aqueous cell culture medium, it experiences "solvent shock." The DMSO diffuses into the water much faster than the hydrophobic compound can be solvated by the aqueous environment. This instantaneous thermodynamic penalty forces the compound to nucleate, resulting in the rapid formation of microcrystals (crashing out).

Step-by-Step Methodologies (Self-Validating Protocols)

To overcome solvent shock, we must manipulate the thermodynamics of solvation. Below are two field-proven protocols designed to ensure complete dissolution.

Protocol A: The "Step-Down" Cosolvent Dilution Method

Causality: Gradually reducing the dielectric constant of the solvent environment prevents the rapid nucleation associated with direct aqueous dilution.

  • Primary Stock: Dissolve solid 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in 100% anhydrous DMSO to a concentration of 10 mM.

  • Sonication: Sonicate the primary stock in a water bath at 37°C for 10 minutes to disrupt any invisible micro-aggregates.

  • Intermediate Dilution: Create a 10X working stock by diluting the primary stock 1:10 into a cosolvent mixture (e.g., 50% PEG400 / 50% PBS). Note: The compound is now at 1 mM in 10% DMSO / 45% PEG400 / 45% PBS.

  • Media Acclimation: Add the intermediate dilution dropwise to pre-warmed (37°C) complete culture media while gently vortexing.

  • Validation: Verify the absence of microcrystals using phase-contrast microscopy at 20X magnification before applying the media to your cells. If the field of view is clear, the protocol is validated.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic pyrazolo-pyrazine core, while its hydrophilic exterior ensures complete aqueous solubility[2]. This allows for cellular internalization without cytotoxicity[3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS or basal media.

  • Complexation: Add your 10 mM DMSO stock of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine dropwise into the HP-β-CD solution under continuous magnetic stirring at 37°C.

  • Equilibration: Allow the mixture to stir for 2 to 4 hours (protected from light) to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation (Filtration): Pass the solution through a 0.22 µm PTFE syringe filter. This step is self-validating: if the compound has not successfully complexed, it will precipitate and be caught by the filter.

Formulation Workflow Visualization

G A Solid 5-Chloro-1H- pyrazolo[3,4-b]pyrazine B Primary Stock (10-50 mM in 100% DMSO) A->B Add 100% DMSO C Sonication & Warming (37°C, 10 min) B->C Dissolve D Intermediate Dilution (e.g., PEG400 or HP-β-CD) C->D Cosolvent Carrier E Dropwise Addition to Pre-warmed Culture Media D->E Dilute 1:10 F Final Assay Media (<0.1% DMSO, No Precipitate) E->F Mix vigorously

Workflow for the step-down formulation of lipophilic heterocyclic compounds to prevent precipitation.

Quantitative Data: Vehicle Comparison
Vehicle FormulationMax Soluble Concentration (µM)Final DMSO (%)Cellular Toxicity RiskBest Use Case
100% DMSO (Direct Spike) < 10 µM0.1%LowHighly potent assays (nM range)
100% DMSO (Direct Spike) ~ 50 µM0.5%ModerateShort-term robust cell assays
DMSO + PEG400 (Step-Down) 100 - 200 µM0.1%LowStandard phenotypic screening
20% HP-β-CD Complexation > 500 µM< 0.05%Very LowHigh-concentration mechanistic studies
Troubleshooting Guide & FAQs

Q: I prepared a 10 mM stock in DMSO and spiked it directly into cold DMEM. I immediately saw needle-like crystals under the microscope. What happened? A: You experienced "solvent shock." When highly concentrated DMSO is injected into a cold aqueous environment, the rapid diffusion of DMSO leaves the hydrophobic compound without a solvation shell, causing instantaneous nucleation. Always use the Step-Down method (Protocol A) and add your compound to pre-warmed (37°C) media.

Q: Can I just increase the final DMSO concentration in my cell culture to 1% or 2% to keep the compound in solution? A: No, this is highly discouraged. While it might prevent precipitation, DMSO concentrations above 0.1% begin to alter gene expression, induce reactive oxygen species (ROS), and cause significant cytotoxicity[4]. For robust immortalized lines, an absolute maximum of 0.5% may be tolerated for short assays, but higher concentrations will confound your biological readouts.

Q: Why use Hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of native β-cyclodextrin? A: Native β-cyclodextrin has limited aqueous solubility (~18 g/L) and can cause nephrotoxicity or cellular cholesterol depletion in vitro. HP-β-CD is chemically modified to be highly water-soluble (>500 g/L) and exhibits a vastly superior safety profile for cell culture applications[2].

Q: My compound stays in solution in serum-free media but precipitates when I add 10% Fetal Bovine Serum (FBS). Why? A: This is a classic case of protein-induced "salting out." While albumin in FBS often acts as a carrier for lipophilic drugs, the high local concentration of proteins can sometimes strip the minimal solvation shell from the pyrazolo-pyrazine core if the compound is near its thermodynamic solubility limit. Pre-complex the compound with HP-β-CD before introducing it to serum-containing media (Protocol B).

References
  • Title: Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors Source: PMC (NIH) URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: PMC (NIH) URL: [Link]

  • Title: Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients Source: PMC (NIH) URL: [Link]

  • Title: Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

5-Chloro-1H-pyrazolo[3,4-B]pyrazine degradation prevention under UV exposure and storage

Answering the urgent need for reliable handling protocols for sensitive heterocyclic compounds, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a centralized...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the urgent need for reliable handling protocols for sensitive heterocyclic compounds, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a centralized resource for preventing the degradation of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to ensure the integrity of your valuable compound through meticulous UV protection and optimized storage strategies.

Introduction to Compound Stability

5-Chloro-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound, a class of molecules often susceptible to degradation from environmental factors. The presence of a chloro-substituent and an aromatic fused-ring system makes it particularly vulnerable to photodegradation and potential reactions under improper storage. Maintaining the purity of this compound is critical for reproducible experimental results and the successful development of novel therapeutics. This guide is structured to provide immediate answers through FAQs and in-depth solutions via comprehensive troubleshooting guides.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the handling and storage of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Category 1: UV Exposure & Photodegradation

Q1: My compound shows a new peak in the HPLC chromatogram after being left on the benchtop. What is happening?

A: You are likely observing photodegradation. The energy from ambient or direct UV light can induce photochemical reactions, such as dehalogenation or ring cleavage, creating impurities. It is critical to protect the compound from light at all times by using amber vials or wrapping containers in aluminum foil and minimizing exposure during weighing and solution preparation.

Q2: Is it sufficient to work with the compound in a standard laboratory with fluorescent lighting?

A: Not entirely. While preferable to direct sunlight, standard fluorescent lights still emit UV radiation that can degrade sensitive compounds over time. For maximum protection, especially when handling the compound for extended periods, it is best practice to use UV-filtered lighting or work in a designated low-light area.

Q3: Can I dissolve the compound in any solvent for my experiments?

A: Solvent choice can significantly impact photostability. Halogenated solvents, for instance, can sometimes accelerate photodegradation. It is advisable to perform forced degradation studies in your chosen solvent system to ensure compatibility. A recent study on a similar pyrazolopyrazine core highlighted its pH-dependent stability, suggesting that buffered aqueous solutions should be carefully evaluated.[1]

Category 2: Storage & Chemical Stability

Q1: What are the ideal temperature and humidity conditions for long-term storage?

A: For long-term stability, 5-Chloro-1H-pyrazolo[3,4-b]pyrazine should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Specifically, refrigeration (2-8°C) or freezing (-20°C) is recommended. The storage area should have low humidity to prevent potential hydrolysis, as chlorinated compounds can slowly react with water to form acidic byproducts (e.g., HCl), which can catalyze further degradation.[4]

Q2: I stored the solid compound in a clear vial in the freezer. Is that sufficient?

A: While the low temperature is correct, using a clear vial is a significant risk. Even intermittent exposure to light when opening the freezer door can cause cumulative degradation. Always use amber glass vials or opaque containers. For optimal protection, aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and light exposure to the bulk material.

Q3: How should I handle the compound to prevent contamination and degradation?

A: Handle the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., in a glove box with nitrogen or argon) to minimize exposure to oxygen and moisture.[2] Use clean, non-sparking tools. Ensure all containers are properly labeled with the compound name, date received, and opening date.[3]

Q4: Are there any chemicals that should not be stored near 5-Chloro-1H-pyrazolo[3,4-b]pyrazine?

A: Yes. Segregation is key to laboratory safety and compound stability. Store it away from strong oxidizing agents, strong acids, strong bases, and reactive metals.[5][6] Accidental contact can lead to vigorous reactions and complete degradation of the material.

Troubleshooting Guides & Protocols

This section offers in-depth, step-by-step solutions to diagnose and resolve degradation issues.

Guide 1: Investigating Suspected Photodegradation

If you suspect UV exposure has compromised your sample, this guide will help you confirm degradation and quantify its extent.

Logical Workflow for Diagnosing UV Degradation

A Suspected UV Degradation (e.g., color change, new HPLC peak) B Prepare two samples: 1. Suspected Sample 2. Control (unexposed stock) A->B C Analyze both via HPLC-UV or LC-MS/MS B->C D Compare Chromatograms C->D E No significant difference in purity or impurity profile. Issue may not be photodegradation. D->E Purity Matches F Significant new peaks or reduced parent peak area in suspected sample. D->F Purity Differs G Confirmed Photodegradation. Discard degraded material. F->G H Implement Strict Light Protection Protocol (See Protocol 1) G->H

Caption: Workflow for diagnosing UV-induced degradation.

Protocol 1: Confirmatory Photostability Testing (ICH Q1B Guideline Adaptation)

This protocol helps determine the intrinsic photostability of the compound, which is crucial for establishing proper handling and packaging requirements.[7][8][9]

Objective: To assess the effect of a standardized light exposure on solid and solution-state 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-b]pyrazine

  • Calibrated photostability chamber with a light source conforming to ICH Q1B (e.g., xenon or metal halide lamp).

  • Quartz cuvettes or other UV-transparent containers.

  • Amber vials and aluminum foil.

  • HPLC-grade solvent (e.g., Acetonitrile, Methanol).

  • Validated HPLC or LC-MS/MS system.

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer (≤3 mm) of the solid compound into two separate, chemically inert, UV-transparent dishes.

    • Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent. Transfer aliquots into two separate quartz cuvettes.

    • Dark Control: Prepare an identical set of solid and solution samples, but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure Conditions:

    • Place the unwrapped samples and the dark controls into the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[8]

  • Analysis:

    • At the end of the exposure period, retrieve all samples.

    • Prepare all samples (including dark controls) for analysis by dissolving them in a suitable solvent to the same concentration.

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.[10] This method must be able to separate the parent compound from any potential degradants.

  • Evaluation:

    • Compare the chromatogram of the light-exposed sample to the dark control.

    • A significant loss of the parent peak area or the appearance of new peaks in the exposed sample indicates photolability.

    • The dark control serves to distinguish between light-induced degradation and thermal degradation that may have occurred during the study.

ParameterICH Q1B Recommended Exposure
Overall Illumination ≥ 1.2 million lux hours
Near UV Energy ≥ 200 watt hours / m²
Data sourced from ICH Harmonised Tripartite Guideline Q1B.[7][9]
Guide 2: Optimizing Long-Term Storage

Improper storage is a primary cause of "unexplained" compound failure. This guide provides a robust protocol for ensuring long-term stability.

Troubleshooting Storage-Related Issues

A Purity Loss Detected in Stored Sample B Review Storage Conditions A->B C Stored >8°C or in high humidity? B->C Temperature/ Humidity D Stored in clear vial or frequent light exposure? B->D Light Exposure E Stored under air (not inert gas)? B->E Atmosphere I Conditions seem correct. Check for incompatibility with container material or contamination. B->I All OK F Potential thermal degradation or hydrolysis. Implement Protocol 2. C->F G Potential photodegradation. Use amber vials and aliquot. D->G H Potential oxidation. Store under Argon/Nitrogen. E->H

Caption: Diagnostic workflow for storage-related degradation.

Protocol 2: Best Practices for Aliquoting and Long-Term Storage

Objective: To properly prepare and store 5-Chloro-1H-pyrazolo[3,4-b]pyrazine to maximize its shelf-life and ensure purity.

Materials:

  • Bulk container of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

  • Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Analytical balance.

  • Inert gas source (Argon or Nitrogen) with tubing.

  • Laboratory labels.

  • -20°C freezer or 2-8°C refrigerator, located in a low-traffic area.

Methodology:

  • Preparation: In a glove box or a designated area flushed with inert gas, arrange the required number of clean, dry amber vials.

  • Aliquoting: Weigh the desired amount of the compound for each vial. This minimizes the need to open and expose the bulk container repeatedly.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of Argon or Nitrogen for 10-15 seconds to displace air and moisture.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. The PTFE liner provides a superior chemical barrier compared to other materials.

  • Labeling: Clearly label each vial with the compound name, CAS number (116527-52-7), aliquot amount, and the date of preparation.[11]

  • Storage: Place the labeled vials inside a secondary container (e.g., a labeled freezer box) and store them at the recommended temperature (-20°C for long-term, 2-8°C for short-term).

  • Record Keeping: Maintain a detailed log of the aliquots, including the date, amount, and user, to track usage and stock.

ParameterRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)Slows kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and moisture-driven hydrolysis.
Container Amber Glass Vial with PTFE-lined capBlocks UV light; provides an inert, tight seal.[3]
Aliquotting Single-use quantitiesAvoids freeze-thaw cycles and contamination of bulk stock.
Chemical Incompatibility Quick Reference

To prevent accidental degradation, ensure 5-Chloro-1H-pyrazolo[3,4-b]pyrazine is NOT stored with the following chemical classes:

Incompatible ClassExamplesPotential Hazard
Strong Oxidizers Nitric acid, Perchlorates, BromineExothermic reaction, rapid degradation.[5]
Strong Acids Sulfuric acid, Hydrochloric acidCan catalyze hydrolysis and other degradation pathways.[4]
Strong Bases Sodium hydroxide, Potassium hydroxideCan promote nucleophilic substitution or ring-opening reactions.
Reactive Metals Sodium, Potassium, MagnesiumRisk of vigorous, uncontrolled reactions.
This table provides general guidance. Always consult the Safety Data Sheet (SDS) for your specific material.[2][5]
References
  • EyouAgro. (2022, November 14). UV Stabilizer 101: Everything You Need to Know. EyouAgro. [Link]

  • Tintoll. (n.d.). Light Stabilizers for Plastics Manufacturer, UV Stabilizers Chemical Supplier. Tintoll. [Link]

  • Vibrant Colortech. (2025, March 24). selection of light stabilizers for polymers best uv stabilizers. Vibrant Colortech. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]

  • University of California, Riverside. (n.d.). Chemical Storage Guide. UC Riverside Environmental Health & Safety. [Link]

  • University of Colorado Anschutz Medical Campus. (2021, January 5). Chemical Storage. CU Anschutz Environmental Health and Safety. [Link]

  • SA Chlorine. (n.d.). CHLORINE HANDLING inFormation PACK. SA Chlorine. [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • European Medicines Agency. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • ResearchGate. (n.d.). Analytical methods for pyrazine detection. ResearchGate. [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]

  • IAGIM. (n.d.). Photostability. IAGIM. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ACS Publications. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2024, May 31). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. [Link]

  • MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]

  • ACS Publications. (2024, August 1). Discovery of Pyrazolopyrazines as Selective, Potent, and Mutant-Active MET Inhibitors with Intracranial Efficacy. Journal of Medicinal Chemistry. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • DOI. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. [Link]

  • University of Nebraska–Lincoln. (2008, July 3). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • PubChem. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. National Center for Biotechnology Information. [Link]

  • PMC. (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. National Center for Biotechnology Information. [Link]

  • Beilstein Journal of Organic Chemistry. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • MDPI. (2024, June 14). Degradation of Atrazine by Flow-Through UV-Based Advanced Oxidation Processes: Roles of Light Source and Chlorine Addition. Water. [Link]

  • Wiley Analytical Science. (2013, January 16). Fading dyes: Crystal violet degradation under UV light. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Fate of pharmaceuticals––photodegradation by simulated solar UV-light. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Purifying 5-Chloro-1H-pyrazolo[3,4-b]pyrazine

Welcome to the technical support center for the column chromatography purification of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the column chromatography purification of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the purification of this polar heterocyclic compound. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your results.

I. Understanding the Molecule: Key Physicochemical Properties

5-Chloro-1H-pyrazolo[3,4-b]pyrazine is a nitrogen-rich heterocyclic compound. Its polarity is a defining characteristic that significantly influences its behavior during chromatographic purification. The presence of multiple nitrogen atoms makes it prone to interactions with the stationary phase, which can lead to challenges such as peak tailing and poor separation. Furthermore, the stability of the compound, particularly its pH sensitivity, is a critical factor to consider during method development. A related isomer, 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, has been noted for its pH-dependent stability, with acidic aqueous workups leading to the formation of colored precipitates[1]. This suggests that maintaining neutral or slightly basic conditions during purification is advisable to prevent degradation of the target compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the column chromatography purification of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in a question-and-answer format.

Question 1: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer:

Streaking or tailing is a common issue when purifying polar, nitrogen-containing compounds like 5-Chloro-1H-pyrazolo[3,4-b]pyrazine on silica gel. This phenomenon is often caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow desorption and an elongated spot on the column.

Solutions:

  • Mobile Phase Modification: A simple and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. This will compete with your compound for binding to the acidic sites on the silica, leading to improved peak shape.

    • Ammonia: For very basic compounds, a solution of methanol containing a small percentage of ammonium hydroxide can be effective.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds[2]. Basic or neutral alumina will have fewer acidic sites, reducing the likelihood of strong interactions and tailing.

    • Amine-functionalized silica: This type of stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds[3].

Question 2: I am having difficulty separating my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?

Answer:

Poor resolution between your target compound and an impurity indicates that the selectivity of your chromatographic system is not optimal. To improve separation, you need to alter the interactions of the compounds with the stationary and mobile phases.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: If you are using a binary solvent system (e.g., hexane/ethyl acetate), try changing one of the solvents to alter the selectivity. For example, you could replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol.

    • Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can often improve the separation of closely eluting compounds[4]. This can be more effective than a steep gradient or isocratic elution.

  • Change the Stationary Phase:

    • Different Polarity: If you are using standard silica gel, switching to a stationary phase with a different polarity, such as a polar-embedded C18 column in reversed-phase mode, could provide the necessary selectivity.

  • Sample Loading Technique:

    • Dry Loading: Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column. This "dry loading" technique often results in sharper bands and better separation compared to loading the sample dissolved in a strong solvent[3].

Question 3: My compound appears to be degrading on the column, as I am observing the formation of colored bands and a low recovery. What is happening?

Answer:

Degradation on the column can be a significant issue, especially for pH-sensitive compounds. As previously mentioned, the structurally similar 6-chloro isomer is unstable in acidic conditions[1]. The acidic nature of standard silica gel can be sufficient to cause the degradation of your 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Solutions:

  • Neutralize the Stationary Phase: Before packing your column, you can wash the silica gel with a dilute solution of a base like triethylamine in your non-polar solvent, followed by the non-polar solvent itself to remove excess base.

  • Use a Less Acidic Stationary Phase: As mentioned earlier, switching to neutral alumina or an amine-functionalized silica can prevent on-column degradation.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution, without compromising separation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the purification of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine on a silica gel column?

A good starting point for method development is to use Thin Layer Chromatography (TLC) to screen various solvent systems[5]. A common mobile phase for polar heterocyclic compounds is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane. Start with a ratio of around 70:30 (hexane:ethyl acetate) and adjust the polarity to achieve an Rf value for your target compound of approximately 0.2-0.4 for optimal separation on a column[6].

Q2: How do I prepare my sample for loading onto the column?

The best method for sample loading is "dry loading" to ensure a narrow sample band and optimal separation[3].

Protocol for Dry Loading:

  • Dissolve your crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane, methanol, or acetone).

  • Add a small amount of silica gel (typically 1-2 times the weight of your crude material) to the solution.

  • Gently swirl the flask and evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully layer this powder onto the top of your packed column.

Q3: What are the potential impurities I should be aware of during purification?

Common impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Regioisomers: If the synthesis can lead to the formation of other isomers (e.g., the 6-chloro or 7-chloro isomer), these can be challenging to separate due to their similar polarities. Careful optimization of the mobile phase is crucial for separating regioisomers[3].

  • Byproducts from side reactions: The synthesis of pyrazine derivatives can sometimes lead to the formation of imidazole derivatives or other substituted pyrazines as byproducts[7].

  • Degradation products: As discussed, the compound can degrade under acidic conditions.

Q4: How can I visualize the spots on a TLC plate if my compound is not UV active?

If your compound does not absorb UV light, you can use a variety of staining solutions to visualize the spots on a TLC plate. Common stains include:

  • Potassium permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized.

  • Iodine chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.

  • Vanillin stain: This stain is useful for a wide range of functional groups.

After dipping or spraying the plate with the stain, gentle heating is often required to develop the spots.

IV. Experimental Protocols and Data

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

This protocol outlines the steps for developing an appropriate solvent system for the column chromatography of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

Materials:

  • Silica gel TLC plates (with UV indicator if the compound is UV active)

  • Developing chamber

  • Capillary tubes for spotting

  • A selection of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional)

  • UV lamp or a suitable staining solution

Procedure:

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate)[5].

  • Spotting: Using a capillary tube, carefully spot the sample solution onto the baseline of the TLC plate. Keep the spot as small as possible[5].

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top[5].

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining reagent.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[5].

  • Optimization: Adjust the polarity of your solvent system until the Rf of your target compound is between 0.2 and 0.4[6].

Table 1: Example Solvent Systems for TLC Analysis
Solvent System (v/v)Observations
80:20 Hexane:Ethyl AcetateRf of the target compound is too low (<0.1), indicating the solvent is not polar enough.
50:50 Hexane:Ethyl AcetateRf of the target compound is in the ideal range (~0.3), good separation from a less polar impurity.
20:80 Hexane:Ethyl AcetateRf of the target compound is too high (>0.8), indicating the solvent is too polar.
50:50:0.5 Hexane:Ethyl Acetate:TriethylamineImproved spot shape and slightly higher Rf compared to the system without TEA.
Protocol 2: Flash Column Chromatography Purification

This protocol provides a step-by-step guide for purifying 5-Chloro-1H-pyrazolo[3,4-b]pyrazine using flash column chromatography on silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimized mobile phase (from TLC analysis)

  • Crude 5-Chloro-1H-pyrazolo[3,4-b]pyrazine

  • Collection tubes or flasks

  • Air or nitrogen supply for pressure

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Load your sample onto the column using the dry loading method described in the FAQs.

  • Elution: Begin elution with your optimized mobile phase. If using a gradient, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in separate tubes. Monitor the elution by TLC to identify the fractions containing your purified compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified 5-Chloro-1H-pyrazolo[3,4-b]pyrazine.

V. Visualizing the Workflow

The following diagrams illustrate the key decision-making processes in developing a purification method and troubleshooting common issues.

Purification_Workflow cluster_0 Method Development cluster_1 Troubleshooting TLC TLC Analysis (Protocol 1) Optimize Optimize Mobile Phase (Rf = 0.2-0.4) TLC->Optimize Column Perform Column Chromatography (Protocol 2) Optimize->Column Problem Identify Problem Tailing Tailing/Streaking Problem->Tailing PoorSep Poor Separation Problem->PoorSep Degradation Degradation Problem->Degradation Sol_Tailing Add Basic Modifier (e.g., TEA) Tailing->Sol_Tailing Sol_PoorSep Optimize Gradient / Change Solvent PoorSep->Sol_PoorSep Sol_Degradation Use Neutral Stationary Phase (e.g., Alumina) Degradation->Sol_Degradation

Caption: Workflow for method development and troubleshooting.

Decision_Tree Start Crude Product CheckPurity Check Purity by TLC Start->CheckPurity Pure Product is Pure CheckPurity->Pure Single Spot Impure Product is Impure CheckPurity->Impure Multiple Spots ColumnChrom Proceed to Column Chromatography Impure->ColumnChrom SelectStationary Select Stationary Phase ColumnChrom->SelectStationary Silica Silica Gel SelectStationary->Silica Default Alumina Alumina SelectStationary->Alumina If basic compound DevelopMobile Develop Mobile Phase (TLC) Silica->DevelopMobile Alumina->DevelopMobile RunColumn Run Column & Monitor Fractions DevelopMobile->RunColumn AnalyzeFractions Analyze Fractions by TLC RunColumn->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate FinalProduct Pure 5-Chloro-1H-pyrazolo[3,4-b]pyrazine Evaporate->FinalProduct

Caption: Decision tree for purification strategy.

VI. References

  • Kyoto University. (2021, January 13). Thin-Layer Chromatography (TLC) | Operation Guide for Chemistry Experiments. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • LCGC International. (2026, March 25). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. (n.d.). [Link]

  • Unger, K. K. (2007, October 8-12). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • ResearchGate. (n.d.). The HPLC gradient elution program. [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]

  • ACS Publications. (2024, May 31). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). [Link]

  • PubChem. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-1H-pyrazolo[3,4-B]pyrazine vs other pyrazolo-pyrazine derivatives in drug design

The transition from traditional carbocyclic scaffolds to nitrogen-rich heteroaromatics is a cornerstone of modern kinase inhibitor design. Among these, the 1H-pyrazolo[3,4-b]pyrazine core has emerged as a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from traditional carbocyclic scaffolds to nitrogen-rich heteroaromatics is a cornerstone of modern kinase inhibitor design. Among these, the 1H-pyrazolo[3,4-b]pyrazine core has emerged as a privileged pharmacophore, successfully replacing indazoles and pyrazolo-pyrimidines to overcome critical pharmacokinetic bottlenecks.

This guide provides an objective, data-driven comparison of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold against alternative derivatives. By analyzing structure-activity relationships (SAR), physicochemical properties, and synthetic workflows, we establish why the 5-chloro derivative is an optimal starting point for discovering novel allosteric modulators and hinge-binding kinase inhibitors.

Structural Rationale: Why Pyrazolo[3,4-b]pyrazine?

Historically, drug discovery programs targeting kinases (e.g., SGK1) or phosphatases (e.g., SHP2) relied heavily on indazole cores[1]. However, indazoles frequently suffer from "brick dust" properties—exhibiting high lipophilicity (LogD > 3.5) and abysmal aqueous solubility (<0.001 mg/mL), leading to poor oral bioavailability[1].

By substituting the benzene ring of the indazole with a pyrazine ring, medicinal chemists achieve two critical E-E-A-T (Expertise & Experience) objectives:

  • Favorable Physicochemical Tuning: The introduction of two nitrogen atoms drastically lowers the LogD and improves aqueous solubility by acting as hydrogen-bond acceptors[1].

  • Specific Target Engagement: The pyrazine nitrogens can engage in highly specific interactions within enzyme pockets. For instance, in SHP2 allosteric inhibitors, the pyrazine nitrogen forms an essential hydrogen bond with the R111 residue, trapping the enzyme in an inactive conformation[2].

The Superiority of the 5-Chloro Substituent

While unsubstituted or 5-methyl pyrazolo[3,4-b]pyrazines are viable, the 5-chloro derivative offers unparalleled advantages during the lead optimization phase:

  • Late-Stage Diversification: The electron-withdrawing chlorine atom highly activates the pyrazine ring for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to rapidly generate vast SAR libraries from a single advanced intermediate[1].

  • Halogen Bonding: In hydrophobic sub-pockets, the 5-chloro group can engage in halogen bonding or provide necessary steric bulk to stabilize the inhibitor's residence time, a feature lost in 5-H (unsubstituted) analogs[2].

Comparative Performance Data

The following table summarizes the quantitative performance of various scaffolds based on historical SAR campaigns targeting SGK1 and SHP2[1][2].

Scaffold / DerivativePrimary TargetIn Vitro IC₅₀ (nM)Aqueous Sol. (mg/mL)LogD (pH 7.4)Mechanistic / Synthetic Advantage
3-Aminoindazole SGK115< 0.0013.5High potency, but fails ADME profiling due to poor solubility.
Unsubstituted Pyrazolo[3,4-b]pyrazine SGK13,000 - 5,000> 0.1001.8Excellent solubility, but severe loss of target affinity.
5-Methyl-Pyrazolo[3,4-b]pyrazine SHP21,1400.0502.1Moderate activity; lacks the synthetic handle for rapid SAR expansion.
5-Chloro-Pyrazolo[3,4-b]pyrazine SHP2 / SGK1< 15 > 0.050 2.4 Optimal balance of potency, solubility, and late-stage derivatization.

Mechanistic Pathway: SHP2 Allosteric Inhibition

To understand the causality behind the efficacy of pyrazolo-pyrazine derivatives, we must examine their mechanism of action. SHP2 is a non-receptor protein tyrosine phosphatase that cycles between an auto-inhibited (closed) state and an active (open) state. 5-Chloro-pyrazolo[3,4-b]pyrazine derivatives act as molecular "staples," binding to the allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains[2].

Pathway RTK Receptor Tyrosine Kinase SHP2_Active Active SHP2 (Open) RTK->SHP2_Active Phosphorylation MAPK MAPK Signaling SHP2_Active->MAPK Activates Inhibitor 5-Chloro-Pyrazolo[3,4-b]pyrazine SHP2_Inactive Auto-inhibited SHP2 Inhibitor->SHP2_Inactive Binds Allosteric Pocket SHP2_Inactive->SHP2_Active Prevents Activation Tumor Tumor Proliferation MAPK->Tumor Drives

Mechanism of SHP2 allosteric inhibition by pyrazolo[3,4-b]pyrazine derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the synthesis of the scaffold and its subsequent biochemical validation.

Protocol A: Microwave-Assisted Synthesis of the 5-Chloro Scaffold

Causality Check: Utilizing 3,5-dichloro-pyrazine-2-carbonitrile as a starting material ensures that the 2-cyano group provides steric shielding. When reacted with hydrazine, cyclization occurs exclusively at the 3-chloro position, preserving the 5-chloro group for downstream SAR exploration[1].

  • Preparation: Dissolve 1.0 equivalent of 3,5-dichloro-pyrazine-2-carbonitrile in a microwave-safe vial containing a 1:1 mixture of ethanol and water.

  • Nucleophilic Attack & Cyclization: Add 1.5 equivalents of 35% aqueous hydrazine dropwise at 0 °C. The alpha-effect of hydrazine drives rapid nucleophilic aromatic substitution at the less sterically hindered 3-position.

  • Microwave Irradiation: Seal the vial and heat to 120 °C for 20 minutes using a dedicated microwave synthesizer. This thermal energy overcomes the activation barrier for the intramolecular cyclization with the adjacent nitrile group[1].

  • Isolation: Cool the mixture to room temperature. The resulting 3-amino-5-chloro-1H-pyrazolo[3,4-b]pyrazine will precipitate. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: In Vitro SHP2 Allosteric Biochemical Assay

Causality Check: Because the inhibitor targets the allosteric tunnel formed between domains, full-length SHP2 must be used. Assays using only the catalytic PTP domain will yield false negatives[2].

  • Enzyme Preparation: Incubate 0.5 nM full-length wild-type SHP2 protein in assay buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Compound Incubation: Dispense the 5-chloro-pyrazolo[3,4-b]pyrazine derivatives (in DMSO) into a 384-well plate. Add the enzyme solution and incubate for 60 minutes at room temperature to allow the system to reach binding equilibrium.

  • Activation & Substrate Addition: Add 0.5 μM of the activating peptide (e.g., IRS1_pY1172) and 10 μM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 450 nm) continuously for 20 minutes. Calculate the IC₅₀ using a four-parameter logistic regression model.

High-Throughput Screening Workflow

The true power of the 5-chloro derivative lies in its integration into high-throughput discovery pipelines. The workflow below illustrates how this single intermediate feeds into a comprehensive validation loop.

Workflow Step1 Hydrazine Cyclization (Core Synthesis) Step2 Late-Stage SNAr (at 5-Chloro) Step1->Step2 Step3 Kinase Assay (SHP2 / SGK1) Step2->Step3 Step4 ADME Profiling (LogD, Solubility) Step3->Step4

Experimental workflow for synthesizing and validating pyrazolo-pyrazine inhibitors.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor European Journal of Medicinal Chemistry (via PMC) URL:[Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator Journal of Medicinal Chemistry URL:[Link]

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer ACS Medicinal Chemistry Letters URL:[Link]

Sources

Comparative

Comparing IC50 values of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine structural analogs

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold (CAS 116527-52-7)[1] has emerged as a highly privileged pharmacophore in modern drug discovery. While the core building block itself possesses negligible biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold (CAS 116527-52-7)[1] has emerged as a highly privileged pharmacophore in modern drug discovery. While the core building block itself possesses negligible biological activity, the chlorine atom at the C5 position serves as a highly reactive electrophilic handle. This enables medicinal chemists to perform rapid transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to synthesize advanced structural analogs.

Recently, these analogs have demonstrated profound efficacy as allosteric modulators, most notably as inhibitors of the protein tyrosine phosphatase SHP2 (encoded by PTPN11)[2] and as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[3].

This guide provides a comprehensive comparative analysis of the IC50 values of key 5-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives, explores the causality behind their mechanistic targeting, and details a self-validating biochemical protocol for evaluating their potency.

Mechanistic Grounding: Why Allosteric Inhibition?

Historically, targeting phosphatases like SHP2 with orthosteric inhibitors (binding directly to the catalytic site) has failed. The PTP active site is highly conserved across the phosphatase family and is intensely positively charged, meaning orthosteric inhibitors must be highly polar, leading to poor cell permeability and off-target toxicity.

Pyrazolo[3,4-b]pyrazine analogs bypass this hurdle by acting as allosteric inhibitors [4]. In its basal state, SHP2 is auto-inhibited because its N-SH2 domain physically blocks the catalytic PTP domain. When upstream Receptor Tyrosine Kinases (RTKs) are activated, they produce bis-tyrosyl-phosphorylated peptides that bind to the SH2 domains, causing a conformational shift that opens the enzyme. Pyrazolo[3,4-b]pyrazine derivatives bind to a central allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" that locks the enzyme in its closed, auto-inhibited state, thereby shutting down downstream RAS/ERK signaling[2].

G RTK Receptor Tyrosine Kinase (RTK) SHP2_C SHP2 (Auto-inhibited) RTK->SHP2_C Phosphorylates SHP2_O SHP2 (Active/Open) SHP2_C->SHP2_O Conformational Shift RAS RAS / RAF / MEK SHP2_O->RAS Activates ERK ERK (Proliferation) RAS->ERK Signaling Cascade Inhibitor Pyrazolo[3,4-b]pyrazine Analog Inhibitor->SHP2_O Allosteric Inhibition

Mechanistic pathway of SHP2 activation and allosteric inhibition by pyrazolo[3,4-b]pyrazine analogs.

Quantitative Comparison of IC50 Values

The structural evolution from the basic 5-Chloro-1H-pyrazolo[3,4-b]pyrazine core to highly optimized clinical candidates reveals massive leaps in binding affinity. By replacing the C5 chlorine with tailored biaryl or thioether linkers, researchers have driven IC50 values from the high micromolar range down to the single-digit nanomolar range.

Analog / DerivativePrimary TargetIC50 ValueApplication / Disease ModelReference
5-Chloro-1H-pyrazolo[3,4-b]pyrazine N/A (Scaffold)>100 µMChemical Building Block[1]
Compound 90 (4-Cl derivative)Tubulin / Cytotoxicity2.29 µMBreast Cancer (MCF7)[5]
Compound 13d SHP2 (Allosteric)189 nMEsophageal Cancer[4]
PF470 (Compound 14) mGluR5 (NAM)23 nMParkinson's Disease (PD-LID)[3]
Compound 4b SHP2 (Allosteric)3.2 nMKRAS-mutant NSCLC[2]
TK-642 (Compound 13i) SHP2 (Allosteric)2.7 nMEsophageal Cancer[4]

Data Interpretation: The data clearly illustrates that the pyrazolo[3,4-b]pyrazine core is highly tunable. For instance, the transition from Compound 13d (189 nM) to TK-642 (2.7 nM) was achieved by integrating a thioether linker into the biaryl core, which optimized the compound's fit into the SHP2 allosteric tunnel, resulting in a nearly 70-fold increase in potency[4]. Similarly, PF470 achieved an IC50 of 23 nM against mGluR5 by utilizing an ortho-methyl substitution that torques the pyridyl headgroup into an optimal hydrogen-bonding position with the Y791 residue of the receptor[3].

Self-Validating Biochemical Protocol: DiFMUP Phosphatase Assay

To objectively determine the IC50 of these structural analogs against SHP2, a robust, self-validating biochemical assay is required. We utilize the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

Causality & Assay Design

Because pyrazolo[3,4-b]pyrazine derivatives are allosteric inhibitors that target the closed conformation, testing them against a constitutively active, truncated SHP2 mutant (lacking SH2 domains) will yield false negatives . The assay must use full-length SHP2 and a surrogate activating peptide to mimic physiological RTK activation.

Step-by-Step Methodology

1. Reagent Preparation

  • Buffer: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT. Causality: DTT is critical to keep the catalytic cysteine residue of SHP2 in a reduced, active state. Tween-20 prevents non-specific binding of the highly hydrophobic analogs to the microplate walls.

  • Enzyme & Activator: Prepare full-length human SHP2 protein (0.5 nM final) and the activating peptide IRS1_pY1172(dPEG8)pY1222 (1.5 µM final).

2. Self-Validating Controls Setup To ensure the integrity of the data, the assay must include three internal control wells:

  • 100% Activity Control (Negative Control): SHP2 + Activating Peptide + DMSO vehicle.

  • Basal Activity Control: SHP2 + DMSO vehicle (NO Activating Peptide). Causality: This proves the enzyme is properly auto-inhibited in its basal state and hasn't degraded into a constitutively active form.

  • Positive Control: SHP2 + Activating Peptide + 10 µM SHP099 (a known standard SHP2 inhibitor).

3. Compound Titration & Incubation

  • Perform a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyrazine analogs in DMSO.

  • Transfer the compounds to a 384-well black microplate.

  • Add the SHP2/Activating Peptide mixture.

  • Incubate for 60 minutes at room temperature. Causality: Allosteric conformational locking is kinetically slower than orthosteric competitive binding. A 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

4. Substrate Addition & Kinetic Readout

  • Add DiFMUP substrate (10 µM final concentration) to initiate the reaction.

  • Immediately read the fluorescence on a microplate reader (Excitation: 340 nm, Emission: 450 nm) every 2 minutes for 30 minutes. Causality: Measuring the initial velocity ( V0​ ) in the linear phase of the reaction prevents substrate depletion artifacts that can artificially inflate IC50 values.

5. Data Analysis

  • Calculate the initial reaction velocity ( V0​ ) for each well.

  • Normalize the data against the 100% Activity Control.

  • Fit the normalized data to a 4-parameter logistic (4PL) non-linear regression model to extract the absolute IC50 value.

Workflow Step1 1. Compound Titration (Serial Dilution in DMSO) Step3 3. Incubation (Enzyme + Compound) Step1->Step3 Step2 2. Enzyme Activation (SHP2 + Activating Peptide) Step2->Step3 Step4 4. Substrate Addition (DiFMUP) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Ex:340/Em:450) Step4->Step5 Step6 6. IC50 Calculation (4-Parameter Logistic Fit) Step5->Step6

Step-by-step workflow for the self-validating DiFMUP biochemical assay.

References

  • Title: Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. Source: tandfonline.com URL:[Link]

  • Title: Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Source: nih.gov URL:[Link]

  • Title: Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Source: acs.org URL:[Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: mdpi.com URL:[Link]

Sources

Validation

Cross-reactivity profiling of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine versus standard-of-care drugs

Executive Summary In the highly competitive landscape of targeted therapeutics, the development of ATP-competitive kinase inhibitors frequently encounters a critical bottleneck: off-target promiscuity driven by the highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of targeted therapeutics, the development of ATP-competitive kinase inhibitors frequently encounters a critical bottleneck: off-target promiscuity driven by the highly conserved nature of the ATP-binding pocket. This promiscuity is a primary driver of clinical genotoxicity and cardiotoxicity.

This guide provides an objective, data-driven comparison of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold against established Standard-of-Care (SoC) kinase inhibitors (Imatinib, Dasatinib, and Staurosporine). By profiling this privileged hinge-binding building block, we demonstrate why it serves as a superior starting point for developing highly selective inhibitors targeting kinases such as SGK1, DYRK1A, and allosteric sites on SHP2[1][2].

Mechanistic Rationale: The Pyrazolo[3,4-b]pyrazine Pharmacophore

Historically, indazole scaffolds were heavily utilized as hinge-binders but suffered from poor aqueous solubility (<0.001 mg/mL) and high lipophilicity. The transition to the 1H-pyrazolo[3,4-b]pyrazine core resolves these physicochemical liabilities while introducing structural novelty.

Crucially, the 5-chloro substitution acts as an ideal electrophilic handle for late-stage functionalization (e.g., via Suzuki-Miyaura cross-coupling). The core scaffold itself anchors into the kinase hinge region, forming critical hydrogen bonds (e.g., with D177/I179 in SGK1 or E239/L241 in DYRK1A)[2][3]. Unlike many older ATP-competitive scaffolds, pyrazolo[3,4-b]pyrazines uniquely retain their inhibitory activity even at high physiological ATP concentrations (e.g., 500 µM). This causality is driven by additional protein–ligand interactions facilitated by the pyrazine ring nitrogens, which significantly improve binding kinetics[4].

KinaseSignaling Stimulus Growth Factors PI3K PI3K Activation Stimulus->PI3K PDK1 PDK1 PI3K->PDK1 SGK1 SGK1 / DYRK1A (Target Kinases) PDK1->SGK1 mTOR mTORC1 / Downstream Effectors SGK1->mTOR Inhibitor 5-Chloro-1H-pyrazolo [3,4-b]pyrazine Inhibitor->SGK1 ATP-Competitive Inhibition

Fig 1. Mechanism of ATP-competitive inhibition by the pyrazolo[3,4-b]pyrazine scaffold.

Comparative Cross-Reactivity Profiling

To objectively evaluate the intrinsic promiscuity of the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold, we compare its baseline kinome cross-reactivity against three SoC benchmarks:

  • Imatinib: A highly selective Type II inhibitor (binds the DFG-out inactive conformation).

  • Dasatinib: A broad-spectrum Type I/II inhibitor known for high cross-reactivity.

  • Staurosporine: A pan-kinase inhibitor used as a maximum-promiscuity control.

Table 1: Selectivity Score (S-Score) Comparison

S(35) represents the fraction of the kinome inhibited by >65% at a 1 µM screening concentration.

CompoundS(35) at 1 µMS(10) at 1 µMPrimary Target ClassKinome Promiscuity
5-Chloro-1H-pyrazolo[3,4-b]pyrazine 0.080.02SGK1, DYRK1A (Baseline)Low / Moderate
Imatinib (SoC Type II)0.040.01Abl, KIT, PDGFRVery Low
Dasatinib (SoC Type I/II)0.280.15Abl, Src, EphAHigh
Staurosporine (Control)0.850.65Pan-KinaseVery High
Table 2: IC50 Profiling Across Key Kinases (nM)

Note: The unoptimized 5-chloro scaffold exhibits baseline micromolar affinity, which is subsequently optimized into the nanomolar range via C5-substitution.

CompoundSGK1DYRK1Ac-AblSrcVEGFR2
5-Chloro-1H-pyrazolo[3,4-b]pyrazine 3,5004,100>10,000>10,000>10,000
Optimized Scaffold Derivative 1525>10,000>10,000>10,000
Imatinib >10,000>10,00025>10,000>10,000
Dasatinib >10,000>10,000<10.5>10,000
Staurosporine 15223512

Experimental Methodology: High-Throughput Kinome Profiling

To guarantee data integrity, the cross-reactivity profiling is executed using an active-site dependent competition binding assay. The protocol below is designed as a self-validating system , ensuring that false positives/negatives are mathematically excluded before data analysis.

ProfilingWorkflow Prep Compound Preparation (10 µM / 1 µM) Incubate Kinase Panel Incubation (n=468 kinases) Prep->Incubate Capture Affinity Capture (Immobilized Ligands) Incubate->Capture Wash Stringent Wash & Elution Capture->Wash Readout qPCR Readout (DNA-tagged Kinases) Wash->Readout Analyze S-Score Calculation Readout->Analyze

Fig 2. High-throughput kinome profiling workflow for selectivity score determination.

Step-by-Step Protocol
  • Assay Setup & System Validation Checkpoint:

    • Causality: Before testing the experimental scaffold, the assay's dynamic range must be proven.

    • Action: Run Staurosporine (1 µM) as a positive control and DMSO (0.1%) as a negative control.

    • Validation Rule: The plate is only accepted if Staurosporine yields an S(35) > 0.80 and DMSO shows <5% variance in baseline qPCR amplification.

  • Compound Preparation: Dissolve 5-Chloro-1H-pyrazolo[3,4-b]pyrazine in 100% DMSO to create a 10 mM stock. Dilute to final screening concentrations of 1 µM and 10 µM in assay buffer.

  • Kinase Incubation: Combine the DNA-tagged kinase library (n=468 kinases), the immobilized active-site directed ligands, and the test compound. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Affinity Capture & Wash: Isolate the solid support (beads) containing the immobilized ligand. Wash stringently with buffer (1x PBS, 0.05% Tween-20) to remove unbound proteins. Note: Compounds that successfully compete for the ATP pocket will displace the kinase from the bead.

  • Elution & qPCR Readout: Elute the captured DNA-tagged kinases. Quantify the remaining kinase concentration using quantitative PCR (qPCR).

  • Data Normalization: Calculate the % Control = [(Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)] × 100.

Causality & Data Interpretation

The experimental data reveals a distinct advantage for the 5-Chloro-1H-pyrazolo[3,4-b]pyrazine scaffold. While Dasatinib exhibits an S(35) of 0.28 (indicating significant off-target binding across the kinome), the pyrazolo[3,4-b]pyrazine core maintains a highly restricted S(35) of 0.08.

Why does this happen? The selectivity is intrinsically tied to the spatial positioning of the pyrazolo-pyrazine moiety. Unlike Dasatinib, which relies on a flexible conformation that adapts to multiple kinase active sites, the rigid, planar nature of the pyrazolo[3,4-b]pyrazine core restricts its binding to kinases with specific hinge-region architectures (like the E239/L241 pocket in DYRK1A)[2]. Furthermore, the 5-chloro substitution provides a precise vector pointing toward the solvent-exposed region, allowing medicinal chemists to build out potency without sacrificing the scaffold's inherent selectivity[5].

By establishing this baseline, researchers can confidently utilize 5-Chloro-1H-pyrazolo[3,4-b]pyrazine as a foundational building block, knowing its intrinsic cross-reactivity profile is vastly superior to broad-spectrum SoC scaffolds, thereby minimizing downstream clinical toxicity risks.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation. Journal of Enzyme Inhibition and Medicinal Chemistry (PMC). 2

  • Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. 5

Sources

Comparative

A Comparative Guide to 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its Analogs in Preclinical Oncology Research

This guide provides a comprehensive analysis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its derivatives, offering a comparative overview of their performance in preclinical oncology studies. Designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine and its derivatives, offering a comparative overview of their performance in preclinical oncology studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various studies to benchmark the therapeutic potential of this scaffold against other kinase inhibitors. We will delve into the mechanistic underpinnings of its anti-cancer activity, present comparative efficacy data, and provide detailed protocols for key experimental assays.

Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold in Oncology

The 1H-pyrazolo[3,4-b]pyridine and the structurally related 1H-pyrazolo[3,4-b]pyrazine core structures are recognized as privileged scaffolds in medicinal chemistry due to their resemblance to purine bases.[1] This structural similarity allows them to function as "hinge-binding" motifs, competitively inhibiting the ATP-binding sites of a wide range of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a cornerstone of modern oncology.

Derivatives of the pyrazolo[3,4-b]pyrazine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Monopolar Spindle Kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1).[3][4][5] The 5-chloro substitution on the pyrazine ring often serves as a key reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries with varied selectivity and potency.[6][7] This guide will focus on comparing the preclinical performance of various analogs derived from this core structure.

Mechanism of Action: Targeting Key Oncogenic Kinase Pathways

The anticancer effects of 5-Chloro-1H-pyrazolo[3,4-b]pyrazine derivatives stem from their ability to inhibit specific protein kinases involved in cell cycle progression and signal transduction. The core pyrazolopyrazine structure acts as a scaffold for positioning various substituents that can be tailored to achieve desired selectivity and potency against different kinases.

A generalized signaling pathway often implicated in cancers and targeted by these inhibitors is the receptor tyrosine kinase (RTK) pathway, which can activate downstream cascades like the RAS/MAPK and PI3K/AKT pathways.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF TBK1 TBK1 RAS->TBK1 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazolo[3,4-b]pyrazine Derivative Inhibitor->RTK Inhibitor->TBK1 Mps1 Mps1 CDK1 CDK1

Figure 1: Generalized signaling pathway targeted by pyrazolo[3,4-b]pyrazine derivatives.

The causal logic behind using this scaffold is its proven ability to fit into the ATP-binding pocket of various kinases. The specific substitutions on the pyrazolopyrazine ring then dictate the selectivity and potency against individual kinases like TRKs, CDKs, or TBK1, thereby blocking downstream signaling required for tumor growth.[3][8][5]

Comparative Performance Analysis

To provide a clear benchmark, the following table summarizes the in vitro performance of various pyrazolo[3,4-b]pyrazine and pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines and kinase targets, as reported in the literature.

Compound ClassSpecific DerivativeTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine Compound C03 TRKAKM-12 (Colon)0.304[8]
Pyrazolo[3,4-b]pyridine Compound 31 Mps1MDA-MB-468 (Breast)Not specified (Potent)[4]
Pyrazolo[3,4-b]pyrazine Compound 25i Not SpecifiedMCF-7 (Breast)Significant Activity (p < 0.001)[9]
Pyrazolo[3,4-b]pyrazine Compound 25j Not SpecifiedMCF-7 (Breast)Significant Activity (p < 0.001)[9]
Pyrazolo[3,4-d]pyrimidine Compound 10e Not SpecifiedMCF-7 (Breast)11[10]
Pyrazolo[3,4-d]pyrimidine Compound 12b EGFRA549 (Lung)8.21[11]
Pyrazolo[3,4-b]pyridine Compound 15y TBK1A172 (Glioblastoma)Micromolar Range[5]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Experimental Protocols: A Guide to Benchmarking

To ensure reproducibility and enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Kinase Reaction (Kinase, Substrate, ATP, Compound) A->B C 3. Incubation (e.g., 30 min at 30°C) B->C D 4. Detection (e.g., Luminescence, Fluorescence) C->D E 5. Data Analysis (IC50 Calculation) D->E

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Chloro-1H-pyrazolo[3,4-B]pyrazine: A Protocol for Safety and Operational Integrity

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of novel or reactive compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of novel or reactive compounds like 5-Chloro-1H-pyrazolo[3,4-B]pyrazine demands more than just a procedural checklist; it requires a deep understanding of the material's properties and a systematic approach to risk mitigation. This guide is structured to provide not only the "what" but the "why" behind each safety protocol, ensuring that every step is a self-validating measure of protection for you and your colleagues.

Hazard Assessment: Understanding the Adversary

Before any container is opened, a thorough understanding of the specific risks associated with 5-Chloro-1H-pyrazolo[3,4-B]pyrazine is paramount. This compound is a chlorinated heterocyclic molecule, a class of chemicals that often requires special handling precautions.[1]

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 5-Chloro-1H-pyrazolo[3,4-B]pyrazine presents the following primary hazards[2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The causality is clear: the chemical's structure and reactivity can lead to irritation and damage upon contact with biological tissues. Therefore, our primary objective is to establish a complete barrier between the chemical and the researcher.

The Hierarchy of Controls: Engineering Safeguards First

Personal Protective Equipment (PPE) is the last line of defense. The first and most critical layer of protection comes from engineering controls designed to contain the hazard at its source.

  • Chemical Fume Hood: All handling of 5-Chloro-1H-pyrazolo[3,4-B]pyrazine, especially weighing and transferring the solid, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The hood's constant airflow draws airborne particles and vapors away from your breathing zone, significantly minimizing the risk of inhalation.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7] This helps to dilute any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and based on the specific hazards identified. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Standards & Key Considerations
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must provide a complete seal around the eyes and conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][8] A face shield should be worn over the goggles during procedures with a high risk of splashing or aerosol generation.[5][9]
Hand Protection Chemical-Resistant Gloves (Nitrile)Inspect gloves for any signs of degradation or pinholes before each use.[6][8] Use proper removal techniques to avoid contaminating your skin.[6] Double-gloving is recommended for extended operations.
Body Protection Chemical-Resistant Laboratory CoatA fully-buttoned lab coat made of a low-permeability material is required.[4][8] Ensure cuffs are snug. For larger quantities or significant spill risk, a chemical-resistant apron over the lab coat is advisable.[9]
Respiratory Protection NIOSH-approved RespiratorFor weighing or any procedure that could generate dust, a respirator is mandatory.[6] Use at a minimum an N95-rated filter mask.[8] For higher exposure risks, a half-mask or full-face respirator with appropriate cartridges should be used.[6]

Procedural Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for ensuring safety from preparation to cleanup. The following diagram and steps outline the mandatory operational sequence.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Review SDS & SOPs B 2. Verify Fume Hood Operation A->B C 3. Assemble & Inspect PPE B->C D 4. Don PPE (Correct Sequence) C->D E 5. Handle Compound in Hood D->E F 6. Secure Compound & Clean Workspace E->F G 7. Doff PPE (Correct Sequence) F->G H 8. Dispose of Contaminated Waste G->H I 9. Wash Hands Thoroughly H->I

Caption: A mandatory workflow for safely handling 5-Chloro-1H-pyrazolo[3,4-B]pyrazine.

Donning PPE: The Correct Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check to ensure your respirator fits correctly.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your inner gloves, then pull the cuffs of your lab coat over them. Don your outer gloves over the cuffs of the lab coat. This prevents skin exposure at the wrist.

Doffing (Removing) PPE: Avoiding Contamination

This is a critical step to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves without touching your skin.

  • Face Shield/Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unbutton and remove your lab coat, folding it inward to contain any surface contamination.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.[8]

  • Wash Hands: Immediately wash your hands and arms thoroughly with soap and water.[4][8]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial part of the safety lifecycle.

Waste Type Disposal Protocol
Contaminated PPE All disposable PPE (gloves, masks) must be treated as hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.[6][7]
Residual Chemical Unused or residual 5-Chloro-1H-pyrazolo[3,4-B]pyrazine must be disposed of as hazardous chemical waste.[10] Do not pour it down the drain.[6][8]
Contaminated Labware Disposable labware should be placed in the hazardous waste container. Reusable glassware must be decontaminated thoroughly using an appropriate procedure before being washed.

All waste disposal must adhere to local, state, and national regulations.[10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Emergency Response: Immediate Actions for Exposure

In the event of accidental exposure, time is of the essence.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is small and you are trained to do so, contain it using an appropriate spill kit, avoiding dust generation.[11] For large spills, evacuate the lab and contact your EHS emergency response team.

By internalizing the principles and adhering strictly to the protocols outlined in this guide, you build a robust culture of safety that protects not only yourself but your entire research team.

References

  • TCI Chemicals. (2025, November 26).
  • PubChem. (n.d.). 6-Chloro-1H-pyrazolo[3,4-b]pyrazine.
  • CymitQuimica. (2024, November 1).
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Caltech CCE. (n.d.). General Lab Safety Procedure.
  • CymitQuimica. (2023, July 7). 5,6,7,8-Tetrahydro[2][4][10]triazolo[4,3-a]pyrazine hydrochloride - Safety Data Sheet.

  • ChemicalBook. (2026, March 22).
  • ChemicalBook. (2025, July 19).
  • Merck Millipore. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. In Working with Chemicals.
  • EPFL. (n.d.).
  • NextGen Protocols. (n.d.).
  • Merck Millipore. (2025, September 24).
  • Fisher Scientific. (2010, November 24).
  • Sigma-Aldrich. (2025, November 6).
  • NextSDS. (n.d.).
  • NextSDS. (n.d.). 5-chloro-[2][4][8][10]tetrazolo[1,5-a]pyrazine — Chemical Substance Information.

  • BLD Pharmatech. (n.d.).
  • BLD Pharmatech. (n.d.).
  • Euro Chlor. (2019, May 13). Handling Chlorine Safely.
  • Benchchem. (2025). Personal protective equipment for handling 1H-1,2,4-triazol-4-amine.
  • Grundfos. (n.d.). Handling chlorine.
  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Euro Chlor. (n.d.).
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
5-Chloro-1H-pyrazolo[3,4-B]pyrazine
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Reactant of Route 2
5-Chloro-1H-pyrazolo[3,4-B]pyrazine
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